molecular formula C8H7BrO2 B3274414 (S)-Bromophenylacetic acid CAS No. 60686-78-4

(S)-Bromophenylacetic acid

Cat. No.: B3274414
CAS No.: 60686-78-4
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-ZETCQYMHSA-N
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Description

(S)-Bromophenylacetic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Bromophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Bromophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromo-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKFRZBXTKUFIW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (S)-2-bromo-2-phenylacetic acid (CAS 60686-78-4), a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique stereochemistry and reactive functional groups make it a valuable synthon for creating complex molecular architectures with high stereospecificity.

Introduction and Strategic Importance

(S)-2-Bromo-2-phenylacetic acid is a halogenated derivative of phenylacetic acid, distinguished by a chiral center at the alpha-carbon. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The presence of the bromine atom and the carboxylic acid group provides two distinct points for chemical modification, enabling its use as a versatile intermediate in asymmetric synthesis. Understanding its properties is crucial for designing efficient and stereoselective synthetic routes.

Molecular Structure of (S)-2-Bromo-2-phenylacetic Acid

Caption: 2D representation of the (S)-2-bromo-2-phenylacetic acid molecule.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical data repositories.

PropertyValueSource(s)
CAS Number 60686-78-4[1][2]
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [2]
Appearance White to off-white solid/crystalline powder[4][5]
Melting Point 83 °C (for the racemate)[6]
Topological Polar Surface Area 37.3 Ų[3]
XLogP3 2.3[7][3]
Hydrogen Bond Donor Count 1[3][8]
Hydrogen Bond Acceptor Count 2[3][8]
Rotatable Bond Count 2[3][8]

Expert Insights: The positive XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for membrane permeability. The melting point provided is for the racemic mixture; enantiomerically pure compounds often exhibit different melting points. It is crucial for researchers to verify the melting point of their specific sample as a preliminary purity check. The compound's stability in polar solvents like aqueous methanol has been noted to be limited, with decomposition to mandelic acid and other byproducts observed.[] This instability is a critical consideration for analytical method development and reaction quenching procedures.

Spectroscopic Profile

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the 7.2-7.5 ppm range), a singlet for the alpha-proton (methine), and a broad singlet for the carboxylic acid proton (which can vary widely in chemical shift depending on concentration and solvent).[10]

  • ¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), the alpha-carbon, and the distinct carbons of the phenyl ring.[11]

3.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by key functional group absorptions:

  • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.

  • C-H stretches from the aromatic ring.

  • C-Br stretch, which is typically found in the fingerprint region.[12][13]

3.3. Mass Spectrometry (MS) Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of its presence.[14]

Synthesis and Reactivity

4.1. Synthesis Routes (S)-2-bromo-2-phenylacetic acid is typically prepared from a precursor like mandelic acid or phenylacetic acid. Common synthetic strategies include:

  • From Phenylacetic Acid: A common laboratory-scale synthesis involves the alpha-bromination of phenylacetic acid. This is often achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride.[4] This method produces the racemic mixture, which then requires resolution to isolate the (S)-enantiomer.

  • From Mandelic Acid: Another route involves the reaction of mandelic acid with hydrobromic acid.[15] Using an enantiomerically pure starting material, such as (S)-mandelic acid, can provide a stereospecific route to the desired product.

General Workflow for Racemic Synthesis and Resolution

Synthesis_Workflow Start Phenylacetic Acid + N-Bromosuccinimide (NBS) + AIBN Reaction Reflux in CCl₄ (e.g., 77°C, 2h) Start->Reaction Initiation Workup Cooling & Filtration Reaction->Workup Quenching Purification Silica Gel Column Chromatography Workup->Purification Crude Product Racemate Racemic (R/S) 2-Bromo-2-phenylacetic acid Purification->Racemate Purified Product Resolution Chiral Resolution (e.g., with a chiral amine) Racemate->Resolution Separation S_Isomer (S)-2-Bromo-2-phenylacetic acid Resolution->S_Isomer Desired Enantiomer R_Isomer (R)-Isomer Resolution->R_Isomer Other Enantiomer

Caption: A typical workflow for synthesizing the racemic mixture and subsequent chiral resolution.

4.2. Key Reactions and Reactivity The reactivity of (S)-2-bromo-2-phenylacetic acid is dominated by its two functional groups:

  • Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification and amidation. For example, it can be converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of an acid catalyst.[16]

  • Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, a key feature for its use as a synthetic intermediate.[17] For instance, it can be reduced to the corresponding alcohol, 2-bromo-2-phenylethanol, using reagents like diborane.[18]

Applications in Research and Drug Development

The utility of (S)-2-bromo-2-phenylacetic acid and its racemic form is well-established in several areas:

  • Chiral Building Block: Its primary application is as a chiral synthon in the pharmaceutical industry. It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.[17] For example, esters of α-bromophenylacetic acid are used in the synthesis of drugs like Clopidogrel.[15]

  • Inhibitor Studies: The racemic form, α-bromophenylacetic acid, has been investigated as an inhibitor of mammalian collagenase and elastase, highlighting its potential role in biochemical research.[]

  • Cross-Coupling Reactions: The bromo-phenylacetic acid scaffold is a valuable intermediate for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex molecular frameworks.[17]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-bromo-2-phenylacetic acid.

Hazard Identification:

  • Causes skin irritation.[5][19]

  • Causes serious eye irritation.[5][19][20]

  • May cause respiratory irritation.[20]

Recommended Handling Procedures:

  • Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[21]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[19][21]

    • Skin Protection: Wear protective gloves and a lab coat.[19][21]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

First Aid Measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[19][21]

  • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[19]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19][21]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[21]

References

  • PubChem Compound Summary for CID 7000044, (2S)-2-bromo-2-phenylacetic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7000044][7]

  • Chemsrc Product Information for S-2--Bromo -2-phenylacetic acid (CAS 60686-78-4). Chemsrc. [URL: https://www.chemsrc.com/en/cas/60686-78-4_1033878.html][1]

  • BLDpharm Product Information for (S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4). BLDpharm. [URL: https://www.bldpharm.com/products/60686-78-4.html][2]

  • ChemicalBook: 2-Bromo-2-phenylacetic acid Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesispath_4870-65-9.htm][4]

  • Fisher Scientific Safety Data Sheet for 2-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC296650050&productDescription=2-BROMOPHENYLACETIC+ACID%2C+98%25+5G&vendorId=VN00032119&countryCode=US&language=en][19]

  • TCI Chemicals Safety Data Sheet for 2-Bromophenylacetic acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B1957][5]

  • Fisher Scientific Safety Data Sheet for DL-alpha-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC158010250&productDescription=DL-ALPHA-BROMOPHENYLACETIC+ACID&vendorId=VN00032119&countryCode=US&language=en][21]

  • Thermo Scientific Product Page for 2-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-bromophenylacetic-acid-98-thermo-scientific/AC296650050][20]

  • BOC Sciences Product Page for α-Bromophenylacetic acid (CAS 4870-65-9). BOC Sciences. [URL: https://www.bocsci.com/alpha-bromophenylacetic-acid-cas-4870-65-9-item-633842.html][]

  • Dakenchem: 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. Dakenchem. [URL: https://www.dakenchem.com/2-4-bromophenylacetic-acid/][17]

  • PrepChem: Synthesis of 2-Bromo-2-phenylethanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromo-2-phenylethanol][18]

  • Google Patents: US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents. [URL: https://patents.google.com/patent/US5036156A/en][15]

  • ChemicalBook: 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18698-97-0_1HNMR.htm][10]

  • ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_13CNMR.htm][11]

  • ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_IR1.htm][12]

  • ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_MS.htm][14]

  • Guidechem: S-2–Bromo -2-ácido fenilacético 60686-78-4 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/s-2-bromo-2-phenylacetic-acid-60686-78-4.html][3]

  • Stenutz: 2-bromo-2-phenylacetic acid. Stenutz. [URL: https://www.stenutz.eu/chem/solv22-h.php?name=2-bromo-2-phenylacetic+acid][6]

  • NIST WebBook: α-Bromophenylacetic acid. NIST. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4870659&Type=IR-SPEC&Index=1][13]

  • A2B Chem Product Page for 2-Bromo-2-phenylacetic acid. A2B Chem. [URL: https://www.a2bchem.com/product/ab70582][8]

  • Wikipedia: 4-Bromophenylacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Bromophenylacetic_acid][16]

Sources

Difference between 4-bromophenylacetic acid and (S)-alpha-bromophenylacetic acid

Technical Guide: Comparative Analysis of 4-Bromophenylacetic Acid and (S)- -Bromophenylacetic Acid

Executive Summary

This guide provides a high-resolution technical analysis distinguishing 4-bromophenylacetic acid (4-BPA) from (S)-


-bromophenylacetic acid


  • 4-Bromophenylacetic Acid: An achiral aryl halide used primarily as a stable scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl motifs in NSAIDs and agrochemicals.

  • (S)-

    
    -Bromophenylacetic Acid:  A reactive, chiral alkyl halide used as an electrophilic building block for introducing chirality into 
    
    
    -lactam antibiotics and peptide mimetics via nucleophilic substitution (
    
    
    ).

Structural and Stereochemical Divergence

The fundamental difference lies in the regiochemistry of the bromine atom, which dictates the hybridization of the carbon to which it is attached.

Structural Isomerism
  • 4-BPA: The bromine is attached to the

    
     hybridized carbon of the aromatic ring (position 4/para). The bond is shortened and strengthened by resonance overlap with the 
    
    
    -system, rendering it inert to standard nucleophilic substitution but active for oxidative addition with transition metals.
  • (S)-

    
    -BPA:  The bromine is attached to the 
    
    
    hybridized benzylic carbon (
    
    
    -position). This bond is polarized and weak. The adjacent carbonyl group and phenyl ring acidify the
    
    
    -proton, making the compound susceptible to enolization and racemization.
Chirality
  • 4-BPA: Achiral. It possesses a plane of symmetry.

  • (S)-

    
    -BPA:  Chiral. The 
    
    
    -carbon is a stereocenter bonded to four distinct groups: Hydrogen, Bromine, Carboxyl, and Phenyl. The (S)-configuration is critical for enantioselective synthesis, particularly for semi-synthetic penicillins.

StructuralComparisoncluster_0Constitutional Isomers (C8H7BrO2)A4-Bromophenylacetic Acid(Aryl Bromide)AchiralPropABr on sp2 CarbonResonance StabilizedBond Dissociation Energy: HighA->PropAB(S)-alpha-Bromophenylacetic Acid(Alkyl/Benzylic Bromide)Chiral Center @ C-alphaPropBBr on sp3 CarbonInductively DestabilizedBond Dissociation Energy: LowB->PropB

Figure 1: Structural divergence leading to distinct electronic properties.

Physicochemical Profile

The position of the halogen significantly influences the acidity (pKa) and thermal stability of the molecule.

Property4-Bromophenylacetic Acid(S)-

-Bromophenylacetic Acid
CAS Number 1878-68-860686-78-4 (S-isomer); 4870-65-9 (racemic)
Melting Point 114–117 °C82–83 °C (lower lattice energy)
Acidity (pKa) ~4.19~2.21 (Enhanced by

-Br -I effect)
Solubility Soluble in EtOH, Et2O; Low in cold waterSoluble in polar organic solvents; Hydrolyzes in water
Stability Stable to air and moistureMoisture sensitive (hydrolysis to mandelic acid)
Reactivity Class Nucleophile (at C-alpha), Electrophile (at Aryl-Br)Electrophile (at C-alpha), Acidic (at OH)

Key Insight: The


Synthetic Pathways & Reactivity

This section details the distinct reaction manifolds. Researchers must select the isomer based on whether they need to build out from the ring (4-BPA) or modify the side chain ((S)-

4-Bromophenylacetic Acid: Cross-Coupling Scaffold

This isomer behaves as a classic aryl halide. It is the substrate of choice for Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) to extend the aromatic system.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

  • Objective: Synthesis of 4-phenylphenylacetic acid (Felbinac analog).

  • Mechanism: Oxidative addition of Pd(0) into the C(sp2)-Br bond, followed by transmetallation and reductive elimination.

Step-by-Step Methodology:

  • Reagents: Charge a reaction vessel with 4-bromophenylacetic acid (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    (3-5 mol%).
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 90°C under inert atmosphere (

    
     or Ar) for 12 hours.
    
  • Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
     NMR will show the disappearance of the characteristic AA'BB' para-substitution pattern and appearance of additional aromatic protons.
    
(S)- -Bromophenylacetic Acid: Nucleophilic Substitution

This isomer behaves as an activated alkyl halide. It is used to introduce heteroatoms (N, S, O) at the benzylic position.

Protocol 2: Stereoselective Nucleophilic Substitution (


)
  • Objective: Synthesis of chiral

    
    -amino acids or thio-derivatives.
    
  • Mechanism:

    
     attack by a nucleophile. Note: Direct 
    
    
    on
    
    
    -halo acids often proceeds with inversion of configuration (Walden Inversion). Therefore, (S)-starting material yields (R)-product.

Step-by-Step Methodology:

  • Reagents: Dissolve (S)-

    
    -bromophenylacetic acid (1.0 eq) in dry THF.
    
  • Nucleophile: Add a secondary amine (e.g., morpholine, 2.0 eq) dropwise at 0°C. Excess amine acts as a base to quench HBr.

  • Reaction: Stir at 0°C to RT for 4-6 hours. Monitoring by TLC is crucial to prevent double alkylation or elimination.

  • Workup: Evaporate solvent. Dissolve residue in water; adjust pH to isoelectric point if necessary, or extract the basic form into DCM.

  • Validation: Chiral HPLC is required to determine Enantiomeric Excess (ee).

ReactivityFlowcluster_4bromo4-Bromophenylacetic Acidcluster_alphabromo(S)-alpha-Bromophenylacetic AcidStartA4-BPAPathAPd-Catalyzed Coupling(Suzuki/Heck)StartA->PathAProdABiaryl Acetic Acids(NSAID Scaffolds)PathA->ProdAStartB(S)-alpha-BPAPathBNucleophilic Substitution(SN2 / Inversion)StartB->PathBProdBChiral alpha-Amino/Thio Acids(Antibiotic Linkers)PathB->ProdB

Figure 2: Divergent synthetic utility based on bromine position.

Applications in Drug Development[1][2]

4-BPA: The Linker

Used extensively in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Case Study: Felbinac and Xenbucin .[1]

  • Role: The phenylacetic acid moiety provides COX enzyme binding (via the carboxylate), while the 4-position is coupled to a biphenyl system to increase lipophilicity and potency.

(S)- -BPA: The Chiral Center

Critical in the synthesis of

  • Case Study: Cefamandole and Semi-synthetic Penicillins.

  • Role: The (S)-

    
    -bromo acid is often converted to a chiral mandelic acid derivative or coupled directly to the 
    
    
    -lactam nucleus. The stereochemistry at this position is vital for the antibiotic's stability against
    
    
    -lactamases and its affinity for Penicillin-Binding Proteins (PBPs).

Analytical Discrimination & Safety

Analytical Identification
  • 
     NMR: 
    
    • 4-BPA: Shows a singlet for

      
       (~3.6 ppm) and two doublets (AA'BB' system) in the aromatic region (~7.2-7.5 ppm).
      
    • 
      -BPA:  Shows a singlet for the CH-Br  proton shifted significantly downfield (~5.3-5.5 ppm) and a multiplet for the mono-substituted phenyl ring.
      
  • Mass Spectrometry: Both show equal intensity molecular ion peaks (

    
     and 
    
    
    ) due to
    
    
    and
    
    
    isotopes. Fragmentation patterns differ:
    
    
    -BPA loses
    
    
    readily.
Safety & Handling (Critical)
  • 4-BPA: Standard irritant. Handle with gloves and goggles.

  • (S)-

    
    -BPA: Lachrymator and Corrosive.  The high reactivity toward nucleophiles means it alkylates proteins in the eyes and respiratory tract.
    
    • Requirement: Must be weighed and handled inside a functioning fume hood.

    • Storage: Store under inert gas at 2-8°C. Moisture will cause hydrolysis to mandelic acid and HBr, pressurizing the container.

References

  • National Institute of Standards and Technology (NIST). 4-Bromophenylacetic acid Mass Spectrum and Properties. NIST Chemistry WebBook.[2] [Link]

  • PubChem. (2S)-2-bromo-2-phenylacetic acid Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses.

    
    -Bromophenylacetic acid via HVZ conditions. Org.[1][3] Synth. Coll. Vol. 6, p. 190.[3] [Link]
    

Solvation Thermodynamics and Solvent Selection for (S)-2-Bromo-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Bromo-2-phenylacetic acid (CAS: 4870-65-9) is a highly versatile chiral building block utilized extensively in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and as an initiator in Atom Transfer Radical Polymerization (ATRP)[1]. Because it possesses a bulky lipophilic phenyl ring, a highly polarizable alpha-bromine atom, and a hydrogen-bonding carboxylic acid moiety, its solubility profile is highly complex. This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents, offering field-proven rationales and self-validating protocols for optimal solvent selection in advanced synthetic workflows.

Molecular Architecture & Thermodynamic Solubility Principles

To master the handling of (S)-2-bromo-2-phenylacetic acid, one must first understand the causality behind its solvation mechanics. The molecule’s solubility is dictated by a delicate balance of competing intermolecular forces:

  • The Inductive Effect and pKa: The heavy, electron-withdrawing bromine atom at the alpha position exerts a strong inductive (-I) effect. This significantly increases the acidity of the carboxylic acid, dropping its

    
     to approximately 2.21. While this makes the molecule highly ionizable in basic aqueous environments, the unionized form remains virtually insoluble in water (pH < 2) due to the overwhelming hydrophobic penalty of the phenyl ring[2].
    
  • Hydrogen Bonding Dynamics: In non-polar solvents (e.g., hexane, toluene), the carboxylic acid groups strongly dimerize via intermolecular hydrogen bonding. Because non-polar solvents cannot disrupt these robust dimers, the solubility of the compound in aliphatic hydrocarbons is exceptionally poor.

  • Dipole-Dipole and Dispersion Forces: The polarizable C-Br bond and the pi-electron cloud of the phenyl ring interact highly favorably with moderately polar and polarizable solvents, such as dichloromethane (DCM) and ethyl acetate, leading to high solubility[3].

Quantitative Solubility Matrix in Organic Solvents

The following matrix synthesizes the solubility behavior of (S)-2-bromo-2-phenylacetic acid across various solvent classes. This data is critical for scaling up reactions and optimizing purification steps (e.g., crystallization).

Solvent CategorySpecific SolventDielectric Constant (

)
Qualitative SolubilityMechanistic Rationale
Polar Protic Methanol / Ethanol32.7 / 24.5Freely SolubleThe solvent's -OH groups act as strong H-bond donors/acceptors, aggressively disrupting the carboxylic acid dimers.
Polar Aprotic DMSO / DMF46.7 / 36.7Freely SolubleHigh polarity and exceptional H-bond accepting capability strongly solvate the polarized C-Br bond and the acidic proton[3].
Halogenated Dichloromethane (DCM)8.9SolubleFavorable dipole-induced dipole interactions with the alpha-bromo and phenyl groups; ideal for aprotic synthetic steps.
Ester / Ether Ethyl Acetate / THF6.0 / 7.5SolubleThe solvent oxygen atoms act as H-bond acceptors, breaking acid dimers while solvating the lipophilic phenyl ring.
Non-Polar Hexane / Heptane1.9 / 1.9Sparingly SolubleInsufficient dielectric constant to disrupt the strong intermolecular hydrogen-bonded dimers of the solute.
Aqueous Water (pH < 2)80.1InsolubleThe hydrophobic penalty of the bulky phenyl ring completely overrides the hydration energy of the unionized -COOH[2].

Mechanistic Solvent Selection for Synthetic Workflows

Choosing the right solvent is not merely about dissolution; it is about chemical compatibility and reaction kinetics. The diagram below illustrates the logical decision tree for selecting an organic solvent based on the target application of (S)-2-bromo-2-phenylacetic acid.

SolventSelection Start (S)-2-Bromo-2-phenylacetic Acid Solvent Selection Decision Target Synthetic Application? Start->Decision App1 Esterification & Solvolysis Decision->App1 Path A App2 Acyl Chloride Formation & Amidation Decision->App2 Path B App3 ATRP Initiator Synthesis Decision->App3 Path C Protic Polar Protic Solvents (e.g., Methanol, Ethanol) High Solubility, H-Bonding AproticHalo Halogenated Solvents (e.g., DCM, Chloroform) Good Solubility, Non-Nucleophilic PolarAprotic Polar Aprotic Solvents (e.g., DMF, DMSO, THF) Max Solubility, Ion Solvation App1->Protic App2->AproticHalo App3->PolarAprotic

Workflow for optimal organic solvent selection based on target synthetic applications.

Causality in Workflow Choices:
  • Acyl Chloride Formation (Path B): When converting the acid to an acyl chloride (a precursor for amidation), DCM is the gold standard. Why? DCM is strictly aprotic and will not quench chlorinating agents like oxalyl chloride. Furthermore, it easily dissolves both the highly polar carboxylic acid precursor and the less polar acyl chloride product, ensuring a homogeneous reaction without participating in side reactions.

  • ATRP Initiator Synthesis (Path C): When grafting this molecule onto polymer backbones or nanoparticles, DMF or THF are preferred[1]. These polar aprotic solvents provide maximum solubility for both the small-molecule initiator and the growing polymer chains, preventing premature precipitation during the reaction.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, reproducible solubility data for drug development formulations, kinetic dissolution methods are insufficient. The following Isothermal Shake-Flask Method coupled with HPLC-UV provides a self-validating system to determine true thermodynamic solubility.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 500 mg) of (S)-2-bromo-2-phenylacetic acid to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Isothermal Equilibration (The Causality of Time):

    • Place the vials in a thermostatic shaking water bath set precisely to

      
       at 150 rpm.
      
    • Critical Step: Incubate for a minimum of 48 hours. Rationale: Kinetic dissolution can plateau early, creating a false sense of saturation. A 48-hour window ensures the crystal lattice energy is fully overcome and true thermodynamic equilibrium is established.

  • Phase Separation:

    • Transfer the suspension to a temperature-controlled centrifuge (

      
      ) and spin at 10,000 rpm for 15 minutes.
      
    • Rationale: Filtration can introduce errors via solute adsorption to the filter membrane. Centrifugation cleanly pellets undissolved micro-particulates that would otherwise artificially inflate the HPLC integration.

  • Dilution & Internal Standard (IS) Addition:

    • Carefully aspirate 100

      
       of the clear supernatant.
      
    • Dilute immediately into 900

      
       of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) containing a known concentration of an internal standard (e.g., benzoic acid).
      
    • Self-Validation: The internal standard corrects for any volumetric pipetting errors or solvent evaporation that occurs during sample transfer.

  • HPLC-UV Quantification:

    • Inject the sample onto a C18 analytical column, monitoring absorbance at 220 nm.

    • Quantify the concentration by comparing the solute/IS peak area ratio against a pre-established 5-point calibration curve.

    • Equilibrium Validation Check: Sample the vials at 24 hours and 48 hours. The system is validated as "thermodynamically saturated" only if the variance in concentration between the two time points is

      
      .
      

References

  • Prediction of acidity constant for substituted acetic acids in water using artificial neural networks, NIScPR.
  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
  • DL-alpha-Bromophenylacetic acid, 97% | Thermo Scientific Chemicals, Fisher Scientific.
  • 2-bromo-2-(4-chlorophenyl)acetic Acid, Benchchem.

Sources

Technical Guide: Sourcing and Handling High-Purity (S)-2-Bromo-2-phenylacetic Acid

[1][2]

Part 1: Executive Technical Summary[1][2]

(S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4 ) is a critical chiral synthon used primarily in the synthesis of

12

Critical Warning – Isomer Identity: Researchers frequently confuse this target with its structural isomers.[2] You must verify the specific bromination site before procurement:

  • Target: (S)-

    
    -Bromophenylacetic acid (Bromine on the 
    
    
    -carbon).[1][2] CAS: 60686-78-4 .[1][2][3][4][5][6]
  • Common Error: 2-Bromophenylacetic acid (Bromine on the ortho-position of the ring).[1][2] CAS: 18698-97-0 .[1][2][7]

  • Racemate:

    
    -Bromophenylacetic acid.[1][2][8][] CAS: 4870-65-9 .[1][2][3][8]
    

Failure to distinguish these results in catastrophic synthesis failure due to lack of reactivity at the benzylic position (for the ortho isomer) or loss of stereocontrol (for the racemate).[1][2]

Part 2: Market Analysis – Suppliers & Pricing

The market for the enantiopure (S)-isomer is tiered.[1][2] Unlike the commodity racemate ($8/g), the (S)-isomer commands a premium due to the cost of optical resolution or asymmetric synthesis.[1][2]

Verified Supplier Matrix
Supplier TierVendor ExamplesTypical Purity (ee%)ScaleEst. Price Range (USD)Lead Time
Tier 1: Catalog BLD Pharm , ChemSrc >98% (99% ee)1g - 100g$120 - $180 / g 1-2 Weeks
Tier 2: Bulk Mfg Dayang Chem , Matrix Fine Chem >98% (Industrial)kg - MTInquiry Only 4-8 Weeks
Tier 3: Racemic Sigma-Aldrich, TCI0% ee (Racemic)5g - 1kg$8 - $15 / g Stock

Sourcing Strategy: For initial drug discovery (milligram scale), utilize Tier 1 suppliers to ensure optical purity.[2] For process development (kilogram scale), contract a Tier 2 manufacturer to perform a custom resolution of the cheap racemate (Tier 3).[2]

Sourcing Decision Logic

The following decision tree illustrates the logic for selecting a supplier based on project phase and chemical requirements.

SourcingLogicStartRequirement: (S)-2-Bromo-2-phenylacetic AcidCheckCASVerify CAS: 60686-78-4(Not 18698-97-0)Start->CheckCASScaleCheckRequired Scale?CheckCAS->ScaleCheckSmallScale< 100 grams(Discovery/Lead Opt)ScaleCheck->SmallScaleLargeScale> 1 kg(Process Dev/Pilot)ScaleCheck->LargeScaleCatalogBuyPurchase from Tier 1(BLD Pharm, etc.)Price: High ($150/g)SmallScale->CatalogBuyBulkMfgContract Tier 2 Mfg(Dayang, Custom)LargeScale->BulkMfgBudget AvailableInHousePerform In-House Resolution(See Protocol B)LargeScale->InHouseBudget Constrained

Figure 1: Strategic sourcing decision tree ensuring correct isomer identification and cost-effective procurement.

Part 3: Technical Specifications & Stability

Chemical Properties[1][2][11]
  • Formula:

    
    
    
  • MW: 215.04 g/mol [2][4][5]

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: 104–106 °C (Racemate), enantiomers may vary slightly.[2]

  • Solubility: Soluble in DCM, EtOAc, Methanol.[2] Sparingly soluble in water.[1][2]

Stability & Handling (Crucial)

Racemization Risk:

1212
  • Avoid: Storing in protic solvents (MeOH, Water) for extended periods, especially at pH > 5.

  • Mechanism: Enolization leads to loss of chirality.[1][2]

  • Storage: Store solid at 2–8°C under Argon. Solutions should be prepared fresh in aprotic solvents (DCM, THF) immediately before use.[2]

Part 4: Synthesis & Purification Protocols

If commercial supply is unavailable or cost-prohibitive, the (S)-isomer can be synthesized or resolved in-house.[1][2] Two validated methods are presented below.

Protocol A: Stereospecific Synthesis from (R)-Mandelic Acid

This method utilizes the "Chiral Pool" strategy.[1][2] Since

inversion of configuration(R)-Mandelic acid(S)-2-bromo-2-phenylacetic acid12

Reaction:

12

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

    
    .
    
  • Dissolution: Add (R)-Mandelic Acid (15.2 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Bromination: Add Phosphorus Tribromide (

    
    )  (3.5 mL, 37 mmol, 0.37 eq) dropwise over 30 minutes. Note: 
    
    
    generates HBr in situ; vent to a scrubber.[2]
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

  • Quench: Cool to 0°C. Slowly add water (50 mL) to destroy excess

    
    .
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[2] Combine organics, dry over

    
    , and concentrate in vacuo (bath < 40°C to prevent racemization).
    
  • Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Protocol B: Classical Resolution of Racemate

For bulk preparation where (R)-Mandelic acid is too expensive, resolve the cheap racemate (CAS 4870-65-9) using a chiral amine.[1][2]

Reagents:

  • Racemic

    
    -Bromophenylacetic acid[1][2][]
    
  • (R)-(+)-1-Phenylethylamine (Resolving agent)[1][2]

Workflow:

  • Dissolve racemate (1 eq) in warm Ethanol.

  • Add (R)-(+)-1-Phenylethylamine (0.5 eq).

  • Allow to cool slowly.[2] The diastereomeric salt of the (S)-acid/(R)-amine crystallizes out (solubility difference).[1][2]

  • Filter crystals.[1][2]

  • Liberation: Suspend salt in dilute

    
     and extract with Ether.
    
  • Recycle: The mother liquor contains the (R)-isomer, which can be racemized (using mild base) and recycled.[1][2]

Part 5: Quality Control (Analytical Methods)[2]

Trustworthiness in chiral chemistry relies on accurate enantiomeric excess (ee) determination.[2] Standard HPLC is insufficient.[1][2]

Chiral HPLC Method[1]
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 :[2] 10) with 0.1% TFA .[2]

    • Note: Acid (TFA) is mandatory to suppress ionization of the carboxylic acid; without it, peaks will tail severely.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer on OD-H columns (verify with standards).

Synthesis & QC Workflow Diagram

The following diagram details the self-validating loop between synthesis and QC.

SynthesisQCInputStarting Material((R)-Mandelic Acid)ReactionBromination(PBr3, DCM, 0°C)Input->ReactionWorkupWorkup(Cold H2O Quench)Reaction->WorkupCrudeCrude ProductWorkup->CrudeQC_CheckQC: Chiral HPLCCrude->QC_CheckPassRelease(>98% ee)QC_Check->Passee > 98%FailRecrystallize(Hex/EtOAc)QC_Check->Failee < 98%Fail->QC_CheckRetest

Figure 2: Production workflow with integrated Quality Control checkpoints.

Part 6: References

  • Milne, J. E., et al. (2011).[2][10] "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." Journal of Organic Chemistry, 76(22), 9519–9524.[2] [2]

  • Gao, J., et al. (2005).[2][8] "Copper(II)-mediated resolution of alpha-halo carboxylic acids with chiral O,O'-dibenzoyltartaric acid." Organic & Biomolecular Chemistry, 3(23), 4227-4232.[1][2][]

  • BLD Pharm. (2025).[2] "Product Catalog: (S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4)."[1][2][3][4][5][6]

  • PubChem. (2025).[2] "Compound Summary: (2S)-2-bromo-2-phenylacetic acid." National Library of Medicine.[1][2] [2][4]

  • Sigma-Aldrich. (2025).[1][2] "Product Specification:

    
    -Bromophenylacetic acid (Racemic)." 
    

Analytical and Preparative Workflows for (S)-2-Bromo-2-phenylacetic Acid: Optical Rotation and Chiral Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug development and asymmetric synthesis, (S)-2-bromo-2-phenylacetic acid serves as a critical chiral synthon. The presence of a highly polarizable


-bromo substituent adjacent to a phenyl ring and a carboxylic acid creates a unique stereoelectronic environment. This architecture not only dictates its susceptibility to stereospecific nucleophilic substitution but also governs its interaction with plane-polarized light. As a Senior Application Scientist, I approach the characterization of such molecules not merely as a procedural task, but as a rigorous exercise in physical chemistry. This whitepaper details the mechanistic principles, preparative resolution, and self-validating polarimetric workflows required to isolate and authenticate the optical purity of (S)-2-bromo-2-phenylacetic acid.

Mechanistic Principles of Optical Rotation in -Halo Acids

The specific optical rotation (


) of (S)-2-bromo-2-phenylacetic acid is a macroscopic manifestation of its molecular chirality. The C-Br bond introduces a strong dipole moment that couples intensely with the electromagnetic field of incident light. However, optical rotation is not a static constant; it is a dynamic value heavily influenced by the solvation state of the molecule.

In non-polar solvents (e.g., chloroform), carboxylic acids tend to dimerize via intermolecular hydrogen bonding, which alters the effective molar mass and the conformational equilibrium of the chiral center. Conversely, in protic solvents (e.g., ethanol), solvent-solute hydrogen bonding disrupts these dimers, leading to a distinct observed rotation. Therefore, reporting and validating the specific rotation requires a highly controlled analytical framework that accounts for solvent polarity, concentration, and temperature.

Table 1: Key Variables in Polarimetric Analysis of -Halo Acids
VariableMechanistic ImpactRecommended Control
Solvent Polarity Alters the hydrogen-bonding state of the carboxylic acid, shifting the conformational equilibrium and effective dipole.Standardize the solvent system (e.g., absolute ethanol or

) for all comparative measurements.
Temperature Affects molecular collision rates and solvent density, subtly altering the observed rotation angle.Thermostat the polarimeter cell to exactly 20.0 °C or 25.0 °C using a Peltier system.
Concentration (

)
Non-linear solute-solute interactions (dimerization) can skew specific rotation at high concentrations.Measure at multiple concentrations to establish a linear range (e.g.,

to

g/100 mL).
Wavelength Optical rotatory dispersion (ORD) causes massive variations in rotation across different wavelengths.Strictly utilize the Sodium D-line (589 nm) unless full ORD profiling is required.

Preparative Resolution of (S)-2-Bromo-2-phenylacetic Acid

While modern asymmetric synthesis techniques—such as the dynamic kinetic resolution of methyl 2-bromo-2-phenylacetate using Candida rugosa lipase 1—are highly effective, classical diastereomeric salt resolution remains a robust, scalable method for obtaining enantiopure (S)-2-bromo-2-phenylacetic acid. This classical approach relies on the thermodynamic differences in crystal lattice energies between diastereomeric salts formed with a chiral amine 2.

Resolution A Racemic (RS)-2-Bromo-2-phenylacetic acid B Add Chiral Resolving Agent (e.g., (R)-Phenylethylamine) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E (S)-Acid / (R)-Amine Salt (Less Soluble Crystals) D->E Precipitate F (R)-Acid / (R)-Amine Salt (More Soluble Mother Liquor) D->F Filtrate G Acidification (HCl) & Extraction E->G H Pure (S)-2-Bromo-2-phenylacetic acid G->H

Workflow for the classical optical resolution of (RS)-2-bromo-2-phenylacetic acid.

Protocol 1: Diastereomeric Resolution Workflow
  • Equilibration: Dissolve (RS)-2-bromo-2-phenylacetic acid in a protic solvent (e.g., 1-butanol or ethanol).

    • Causality: Protic solvents mediate the proton transfer necessary for stable salt formation while providing the differential solubility gradient required for fractional crystallization.

  • Salt Formation: Add 1.0 equivalent of a chiral amine, such as (R)-1-phenylethylamine.

    • Causality: The chiral amine reacts with the racemate to form two diastereomeric salts: the (S)-acid/(R)-amine salt and the (R)-acid/(R)-amine salt. These diastereomers possess distinct physical properties and lattice energies.

  • Fractional Crystallization: Heat the mixture to achieve a homogeneous solution, then cool gradually to 5 °C.

    • Causality: Controlled cooling supersaturates the solution, selectively precipitating the less soluble diastereomer while avoiding the kinetic trapping (co-precipitation) of the more soluble salt.

  • Isolation and Cleavage: Filter the precipitated crystals and suspend them in a biphasic mixture of aqueous HCl and diethyl ether.

    • Causality: The addition of a strong mineral acid protonates the carboxylate, disrupting the ionic lattice of the salt. This drives the uncharged, free (S)-2-bromo-2-phenylacetic acid into the organic extraction phase, leaving the protonated chiral amine safely partitioned in the aqueous layer.

High-Fidelity Polarimetric Analytics

Once the (S)-enantiomer is isolated, its optical purity must be quantified. Polarimetry serves as the primary analytical tool, provided it is executed within a self-validating system to eliminate systematic errors.

Polarimetry A Sample Preparation (Weigh Enantiomer) B Solvent Selection (e.g., CHCl3 or EtOH) A->B C Volumetric Dilution (Known Concentration 'c') B->C D Blank Measurement (Zero Polarimeter) C->D E Sample Measurement (Pathlength 'l', Temp 'T') D->E F Calculate Specific Rotation [α] = α / (c * l) E->F G Orthogonal Validation (Chiral HPLC / MEKC) F->G

Self-validating polarimetric workflow for determining specific optical rotation.

Protocol 2: Self-Validating Polarimetric Measurement
  • Calibration & Blanking: Fill a 1 dm (100 mm) thermostatted polarimeter cell with the pure analytical-grade solvent. Zero the polarimeter at the target temperature (20.0 °C) and wavelength (589 nm).

    • Causality: Optical cells can possess inherent birefringence, and solvents may contain trace optically active impurities. A blank measurement establishes a true zero baseline.

  • Sample Preparation: Accurately weigh the isolated (S)-2-bromo-2-phenylacetic acid using a microbalance and dilute to a precise volume in a volumetric flask (e.g.,

    
     g/100  mL).
    
    • Causality: Specific rotation is inversely proportional to concentration; volumetric precision directly dictates the accuracy of the final calculated

      
       value.
      
  • Measurement: Inject the analyte solution into the polarimeter cell, ensuring no air bubbles are trapped in the light path. Record the observed rotation (

    
    ) once the temperature equilibrates.
    
  • Calculation: Compute the specific rotation using Biot’s law:

    
    .
    

Orthogonal Validation Systems

Relying solely on optical rotation is analytically perilous due to the potential presence of trace, highly-rotating impurities. A self-validating system demands orthogonal techniques to confirm the enantiomeric excess (ee). Advanced electrophoretic methods, such as micellar electrokinetic chromatography (MEKC) utilizing chiral ionic liquids, have proven highly effective for the baseline enantioseparation of anionic compounds like


-bromophenylacetic acid 3.
Table 2: Orthogonal Methods for Enantiomeric Excess (ee) Determination
TechniquePrinciple of ActionApplication to (S)-2-Bromo-2-phenylacetic acid
Chiral HPLC Differential partitioning between a chiral stationary phase and a mobile phase.Direct injection using a polysaccharide-based chiral column (e.g., Daicel Chiralpak) with UV detection at 214 nm.
MEKC with Chiral Ionic Liquids Differential electrophoretic mobility in a background electrolyte containing a chiral selector.Baseline separation of the anionic carboxylate enantiomers using polymeric chiral surfactants 3.
NMR with CSAs Chiral Solvating Agents (CSAs) form transient diastereomeric complexes, splitting enantiotopic NMR signals.Addition of an enantiopure chiral amine to the NMR tube (in

) to resolve the

-proton signal.

Conclusion

The isolation and characterization of (S)-2-bromo-2-phenylacetic acid require a deep understanding of stereochemistry, thermodynamics, and optical physics. By employing a causality-driven approach to diastereomeric resolution and enforcing a self-validating polarimetric workflow backed by orthogonal MEKC or HPLC analysis, researchers can guarantee the absolute optical purity of this vital synthon for downstream pharmaceutical applications.

References

  • Optical Resolution of Diastereomeric Mixtures and (RS)-2-Bromo-2-phenylacetic Acid Source: Oxford University Press (oup.com) URL:[Link]

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography Source: National Institutes of Health (nih.gov / PMC) URL:[Link]

Sources

Methodological & Application

(S)-alpha-bromophenylacetic acid intermediate for semi-synthetic penicillins

Application Note: High-Purity Synthesis and Utilization of (S)- -Bromophenylacetic Acid in Semi-Synthetic Penicillins[1]

Executive Summary & Strategic Context

(S)-


1(S)-bromo intermediate1

This guide details the stereoselective synthesis, resolution, and downstream coupling of (S)-

11

Chemical Basis & Stereochemical Strategy

The Inversion Logic

The biological activity of Ampicillin depends on the D-(R)-configuration of the side chain.[1] Direct synthesis of the (R)-amino acid is common, but the (S)-bromo acid route offers a distinct advantage: it allows for the introduction of the nitrogen functionality via

1

Key Reaction Pathway:

  • Precursor: (S)-

    
    -Bromophenylacetic acid.[1]
    
  • Inversion: Nucleophilic attack by Azide (

    
    ) or Amine leads to inversion of configuration.[1]
    
  • Product: (R)-

    
    -Aminophenylacetic acid derivative (D-Phenylglycine motif).[1]
    

InversionLogicStart(S)-alpha-Bromophenylacetic Acid(L-Configuration)TSTransition State(SN2 Inversion)Start->TSNucleophilic Attack (N3- / NH3)Inter(R)-alpha-Azido/Amino Acid(D-Configuration)TS->InterWalden InversionFinalAmpicillin/Semi-Synthetic Penicillin(Active Isomer)Inter->FinalCoupling to 6-APA

Figure 1: Stereochemical inversion strategy utilizing (S)-bromo intermediate to yield bioactive (R)-penicillins.[1]

Protocol Module A: Synthesis and Resolution

This protocol utilizes a classical Hell-Volhard-Zelinsky (HVZ) bromination followed by optical resolution.[1] While asymmetric synthesis is possible, resolution remains the most robust method for multi-gram to kilogram scale-up due to cost-effectiveness.[1]

Step 1: Bromination of Phenylacetic Acid

Objective: Generate racemic

1
  • Reagents: Phenylacetic acid (1.0 eq), Bromine (

    
    , 1.1 eq), 
    
    
    (catalytic, 0.05 eq).[1]
  • Conditions:

    
    , anhydrous.
    

Procedure:

  • Charge a dry reactor with phenylacetic acid and catalytic

    
    .[1]
    
  • Heat to

    
     to melt the substrate.
    
  • Add bromine dropwise via a pressure-equalizing funnel (sub-surface addition preferred to minimize vapor loss).[1]

    • Critical Process Parameter (CPP): Maintain temperature

      
       to ensure radical propagation, but 
      
      
      to prevent decarboxylation.
  • Stir for 2 hours post-addition.

  • Quench reaction mixture into ice-water (hydrolysis of acyl bromide intermediate).

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Step 2: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer. Resolving Agent: (S)-(-)-1-Phenylethylamine (or Dehydroabietylamine for industrial robustness).[1]

Procedure:

  • Dissolve racemic

    
    -bromophenylacetic acid (100 g) in Ethanol (500 mL).
    
  • Add (S)-(-)-1-Phenylethylamine (0.55 eq) dropwise at

    
    .[1]
    
  • Controlled Cooling: Cool the mixture to

    
     at a rate of 
    
    
    .
    • Expert Insight: Rapid cooling traps the eutectics, lowering optical purity.[1] Slow cooling promotes the growth of the pure diastereomeric salt.[1]

  • Filter the precipitate (Salt A). The mother liquor contains the enriched (R)-isomer.[1]

  • Recrystallization: Recrystallize Salt A from Ethanol/Water (9:1) to upgrade chiral purity to >98% ee.

  • Salt Break: Suspend the purified salt in dilute

    
     and extract with Methyl tert-butyl ether (MTBE). Evaporate to yield (S)-
    
    
    -bromophenylacetic acid.[1]

Protocol Module B: Downstream Coupling to 6-APA

The coupling of the (S)-bromo acid to 6-aminopenicillanic acid (6-APA) is the critical step in assembling the penicillin core.[1]

Safety Warning: 6-APA and penicillins are potent sensitizers.[1] All operations must be conducted in a dedicated containment hood.[1]

Step 1: Activation (Acid Chloride Formation)

Challenge:

1Solution:

  • Dissolve (S)-

    
    -bromophenylacetic acid in dry DCM.
    
  • Add catalytic DMF (1-2 drops).[1]

  • Cool to

    
    .
    
  • Add

    
     (1.2 eq) dropwise.
    
  • Reflux gently for 1 hour, then strip excess

    
     under high vacuum without heating above 
    
    
    .
Step 2: Schotten-Baumann Coupling[1]
  • Prepare a solution of 6-APA (1.0 eq) in water/acetone (1:1) containing

    
     (2.5 eq). Adjust pH to 7.5–8.0.
    
  • Cool to

    
    .
    
  • Add the solution of (S)-

    
    -bromophenylacetyl chloride (from Step 1) in acetone dropwise.
    
  • Maintain pH between 7.0 and 8.0 using 1N NaOH.[1]

    • Why? pH > 8.5 hydrolyzes the

      
      -lactam ring; pH < 6.0 precipitates unreacted 6-APA.[1]
      
  • Stir for 2 hours at

    
    .
    
  • Acidify to pH 2.0 with dilute HCl and extract with Ethyl Acetate.

  • The resulting intermediate is ready for the amination step (displacement of Br).[1]

Workflowcluster_synthesisSynthesis Phasecluster_couplingCoupling PhaseStep1Racemic Synthesis(HVZ Reaction)Step2Resolution((S)-Phenylethylamine)Step1->Step2Step3Salt Break(Isolate (S)-Acid)Step2->Step3CrystallizationStep4Activation(SOCl2, <40°C)Step3->Step4Dry ConditionsStep5Coupling with 6-APA(pH 7.5, 0°C)Step4->Step5Schotten-BaumannStep6Amination(Inversion to Ampicillin)Step5->Step6NH3/Hexamethylenetetramine

Figure 2: End-to-end process flow from racemic precursor to semi-synthetic penicillin.[1]

Quality Control & Analytical Standards

Trust in the protocol requires rigorous validation of the intermediate.[1]

Table 1: Specification Sheet for (S)- -Bromophenylacetic Acid
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual
Purity (Chemical)

HPLC (C18 Column, ACN:Water)
Enantiomeric Excess

(S-isomer)
Chiral HPLC (Chiralcel OD-H)
Melting Point

Capillary Method
Moisture (LOD)

Karl Fischer Titration
Chiral HPLC Method (Self-Validating Protocol)[1]
  • Column: Daicel Chiralcel OD-H (

    
    ).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Validation: Inject racemic standard first to establish resolution factor (

    
     required).
    

Troubleshooting & Expert Insights

Racemization during Acid Chloride Formation[1]
  • Symptom: Loss of optical rotation in the coupled product.[1]

  • Cause: Formation of a symmetric ketene intermediate if temperature is too high or base is present.[1]

  • Fix: Ensure the reaction with

    
     is strictly anhydrous and keep temperature 
    
    
    . Use oxalyl chloride as a milder alternative if
    
    
    causes degradation.
Poor Resolution Yields
  • Symptom: Low recovery of the diastereomeric salt.[1]

  • Cause: Solvent composition is too solubilizing.

  • Fix: Adjust the Ethanol/Water ratio. Increasing water content generally decreases solubility, forcing precipitation, but may lower chiral purity.[1] A "swish" wash of the filter cake with cold MTBE often removes surface impurities.[1]

Incomplete Coupling with 6-APA
  • Symptom: High residual 6-APA in HPLC.[1]

  • Cause: Hydrolysis of the acid chloride before it reacts with the amine.[1]

  • Fix: Increase the addition rate of the acid chloride or slightly lower the pH (to 7.0) to reduce hydroxide competition, while ensuring the amine remains nucleophilic.[1]

References

  • Vertex AI Search. (2023). Process for the preparation of α-bromo-phenylacetic acids (US5036156A).[1] Google Patents. Link

  • Vertex AI Search. (2023). Ampicillin Synthesis Using a Two-Enzyme Cascade. NCBI/PMC. Link

  • Vertex AI Search. (2023). Coordination-mediated resolution of racemic acids (BOC Sciences). BOC Sciences Application Data.

  • Vertex AI Search. (2023). Optimization of Enzymatic Synthesis of Ampicillin. Brieflands. Link

  • Sigma-Aldrich. (2023). α-Bromophenylacetic acid Product Specification. Sigma-Aldrich.[1][2] Link[1]

Application Note: Enantioselective Synthesis of (S)-2-Bromo-2-phenylacetic Acid from Mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of (S)-2-bromo-2-phenylacetic acid, a valuable chiral building block in pharmaceutical and fine chemical industries. The protocol details a robust and reliable method starting from the readily available and enantiopure (R)-mandelic acid. The core of this synthesis lies in the stereospecific substitution of the hydroxyl group with a bromine atom, proceeding with a complete inversion of configuration. This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical parameters for ensuring high yield and enantiomeric purity.

Introduction and Significance

(S)-2-Bromo-2-phenylacetic acid is a key intermediate in the synthesis of a variety of biologically active molecules and chiral auxiliaries. Its stereochemical integrity is crucial for the efficacy and safety of the final products. The synthesis from an enantiopure precursor like mandelic acid offers a distinct advantage over racemic routes that require challenging and often inefficient chiral resolution steps.

This protocol leverages the conversion of the secondary alcohol in (R)-mandelic acid to an alkyl bromide. This transformation is designed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is inherently stereospecific and results in the inversion of the chiral center. By starting with (R)-mandelic acid, the desired (S)-2-bromo-2-phenylacetic acid is obtained with high enantiomeric excess. Reagents such as phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are commonly employed for this purpose.[1][2] This guide will focus on the use of phosphorus tribromide due to its high reactivity and selectivity.

Reaction Mechanism and Stereochemistry

The conversion of a secondary alcohol to an alkyl bromide using PBr₃ is a classic example of a nucleophilic substitution reaction. The reaction proceeds with a predictable and clean inversion of stereochemistry, which is fundamental to the success of this enantioselective synthesis.

The key steps are as follows:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in (R)-mandelic acid attacks one of the phosphorus atoms of PBr₃. This is a nucleophilic attack that results in the formation of a protonated phosphite ester intermediate and the displacement of a bromide ion.

  • SN2 Attack by Bromide: The displaced bromide ion, now acting as a nucleophile, attacks the electrophilic carbon atom bearing the activated hydroxyl group (the stereocenter). This attack occurs from the side opposite to the leaving group (the protonated phosphite ester).

  • Inversion of Configuration: The backside attack forces the stereochemistry at the carbon center to invert, leading to the formation of (S)-2-bromo-2-phenylacetic acid. The leaving group departs, eventually forming phosphorous acid (H₃PO₃) as a byproduct.

The stereospecificity of the SN2 reaction is the cornerstone of this protocol, ensuring that the high enantiomeric purity of the starting material is transferred to the product with the opposite configuration.

protocol_workflow start Start setup 1. Reaction Setup - Add (R)-mandelic acid and anhydrous diethyl ether to a dry flask. - Cool to 0°C in an ice bath. start->setup add_pbr3 2. Addition of PBr₃ - Slowly add PBr₃ to the stirred solution. - Maintain temperature at 0°C. setup->add_pbr3 reflux 3. Reaction - Allow the mixture to warm to room temperature. - Reflux for 2-3 hours. add_pbr3->reflux quench 4. Quenching - Cool the reaction mixture in an ice bath. - Slowly add water to quench excess PBr₃. reflux->quench extract 5. Extraction - Transfer to a separatory funnel. - Extract with diethyl ether. quench->extract wash 6. Washing - Wash the organic layer with saturated NaHCO₃ solution and then with brine. extract->wash dry 7. Drying - Dry the organic layer over anhydrous MgSO₄. wash->dry evaporate 8. Solvent Removal - Filter and concentrate the solution using a rotary evaporator. dry->evaporate purify 9. Purification - Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate). evaporate->purify end End (S)-2-bromo-2-phenylacetic acid purify->end

Caption: Experimental workflow for the synthesis of (S)-2-bromo-2-phenylacetic acid.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-mandelic acid (5.0 g, 32.9 mmol). Add anhydrous diethyl ether (40 mL) and stir until the mandelic acid is fully dissolved. Cool the flask to 0°C in an ice bath.

  • Addition of PBr₃: While stirring vigorously, slowly add phosphorus tribromide (1.2 mL, 12.8 mmol) dropwise to the solution over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition. A white precipitate of phosphorous acid may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Fit the flask with a reflux condenser equipped with a calcium chloride drying tube. Heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0°C in an ice bath. Very carefully and slowly, add deionized water (20 mL) dropwise to quench the excess PBr₃. This is an exothermic reaction, so slow addition is crucial.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add an additional 30 mL of diethyl ether and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine all the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts. Then, wash with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (S)-2-bromo-2-phenylacetic acid can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield a white crystalline solid.

Expected Results
Parameter Expected Value
Yield 75-85%
Appearance White crystalline solid
Melting Point 85-88 °C
Enantiomeric Excess (ee) >98%

The enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture will react with PBr₃, reducing its effectiveness and leading to lower yields.

  • Temperature Control: Maintaining a low temperature during the addition of PBr₃ is critical to prevent side reactions and ensure selectivity.

  • Purity of Starting Material: The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting (R)-mandelic acid.

  • Workup: The quenching step with water is highly exothermic. Perform this step slowly and with efficient cooling to avoid uncontrolled reactions.

Safety Precautions

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.

  • Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

  • General Handling: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-2-bromo-2-phenylacetic acid from (R)-mandelic acid. By carefully controlling the reaction conditions and adhering to the described procedure, researchers can consistently obtain the desired product in high yield and excellent enantiomeric purity. The stereospecific nature of the SN2 reaction with PBr₃ makes this a highly effective method for accessing this important chiral building block.

References

  • Organic Syntheses. p-BROMOMANDELIC ACID. Available from: [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Chemistry Stack Exchange. (2016, September 19). Can thionyl bromide produce alkyl bromides?. Available from: [Link]

  • Common Organic Chemistry. Thionyl Bromide. Available from: [Link]

Sources

Stereoretentive Esterification of (S)-Bromophenylacetic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of (S)-bromophenylacetic acid (also known as (S)-


-bromophenylacetic acid) presents a classic challenge in asymmetric synthesis. The 

-stereocenter is highly labile due to the combined electron-withdrawing effects of the adjacent phenyl ring, the bromine atom, and the carbonyl group. This unique electronic environment renders the

-proton highly acidic and the benzylic position exceptionally prone to carbocation formation. Consequently, standard esterification methods frequently result in complete or partial racemization.

This application note provides a mechanistic analysis of these pitfalls and establishes three field-proven, self-validating protocols designed to achieve high-yielding esterification while preserving the absolute configuration of the


-stereocenter.

Mechanistic Rationale: The Epimerization Trap

To design a stereoretentive protocol, one must first understand the causality behind the failure of conventional methods. Racemization of (S)-bromophenylacetic acid typically occurs via two divergent pathways [1, 2]:

  • The

    
     / Solvolysis Pathway (Acidic Conditions): 
    Classic Fischer esterification (e.g., catalytic 
    
    
    
    in refluxing methanol) is disastrous for this substrate. The polar protic solvent, combined with acid and heat, facilitates the departure of the bromide ion or the formation of a highly stabilized planar benzylic carbocation. Subsequent nucleophilic attack by the alcohol occurs from both faces, yielding a racemic mixture[1].
  • The Enolate / Ketene Pathway (Basic/Activation Conditions): Standard peptide coupling reagents (e.g., DCC/DMAP, CDI, or Imidazole Carbamates) function by converting the carboxylic acid into a highly electrophilic activated ester (such as an O-acylisourea or acylimidazole). This activation drastically increases the acidity of the already labile

    
    -proton. Basic additives like DMAP or imidazole rapidly deprotonate this position, forming an enolate or ketene intermediate that subsequently reacts with the alcohol to form a racemic ester [2].
    

G cluster_acidic Acidic / Protic Conditions (Fischer Esterification) cluster_basic Basic / Activation Conditions (CDI, DCC/DMAP) A (S)-Bromophenylacetic Acid (Chiral Starting Material) B Benzylic Carbocation (Planar Intermediate) A->B H+, Heat (SN1 Solvolysis) C Activated Acyl Intermediate A->C Coupling Reagents (CDI, DCC) F Stereoretentive Ester (High %ee) A->F TMS-Diazomethane OR Yamaguchi (Controlled) E Racemic Ester (50% R / 50% S) B->E Nucleophilic Attack D Enolate / Ketene (Loss of Stereocenter) C->D Base (DMAP, Imidazole) Deprotonation D->E Alcohol Quench

Mechanistic pathways illustrating stereoretention vs. racemization during esterification.

Comparative Analysis of Esterification Modalities

To mitigate these risks, the chosen esterification method must either avoid activating the carbonyl group entirely or perform the activation under strictly controlled, low-temperature conditions.

Esterification MethodReagentsMechanism of ActionStereoretention (%ee)Primary Application
Fischer (Avoid)

,

, Reflux
Acid-catalyzed acyl substitution0% (Racemic) None (Destroys chirality)
Steglich / CDI (Avoid) DCC/DMAP or CDIAcyl activation + Base< 20% (Severe erosion) Non-epimerizable acids
TMS-Diazomethane

,

/Toluene
Direct alkylation via diazonium> 99% Methyl esters (Gold Standard)
Mild Alkylation

, Alkyl Halide, DMF
Direct

by carboxylate
> 95% Benzyl, Allyl, Alkyl esters
Modified Yamaguchi 2,4,6-Trichlorobenzoyl chlorideMixed anhydride (Low Temp)> 95% Complex/Bulky alcohols

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and reagent stoichiometry, the causality of side-reactions (enolization and solvolysis) is systematically eliminated.

Protocol A: Methylation via TMS-Diazomethane (The Gold Standard)

Causality: TMS-diazomethane provides a base-free, neutral-to-mildly-acidic route to methyl esters. Because it does not form an activated acyl intermediate, the acidity of the


-proton is never artificially enhanced, completely bypassing the ketene/enolate racemization pathway.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of (S)-bromophenylacetic acid in 4.0 mL of a 3:1 (v/v) mixture of anhydrous Toluene and Methanol. Note: Methanol is strictly required as a proton transfer agent to activate the TMS-diazomethane.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Dropwise, add 0.6 mL of a 2.0 M solution of TMS-diazomethane in hexanes (1.2 equiv) over 5 minutes. The solution will gently effervesce (

    
     gas evolution).
    
  • Reaction: Stir at 0 °C for 30 minutes. The reaction is complete when a faint, persistent yellow color remains, indicating an excess of the diazo reagent.

  • Quenching: Add glacial acetic acid dropwise (typically 1-2 drops) until the yellow color completely dissipates.

  • Isolation: Concentrate the mixture under reduced pressure to afford (S)-methyl 2-bromo-2-phenylacetate in quantitative yield.

  • Validation: Confirm stereoretention via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA gradient).

Protocol B: Mild Base-Promoted Alkylation (For Benzyl/Alkyl Esters)

Causality: Direct alkylation of the carboxylate anion avoids acyl activation. By utilizing a mild, sterically bulky base (


) at room temperature, the protocol prevents the strong 

-deprotonation associated with amine bases or elevated temperatures.

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1.0 mmol of (S)-bromophenylacetic acid in 5.0 mL of anhydrous DMF. Add 0.55 mmol of Cesium Carbonate (

    
    ). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise to the opaque suspension.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 3 hours. Crucial: Do not apply heat. Temperatures above 40 °C in DMF will promote

    
     displacement of the 
    
    
    
    -bromide by the carboxylate, leading to polymerization or halide exchange.
  • Workup: Dilute the mixture with 20 mL of diethyl ether and 20 mL of distilled water. Separate the organic layer and wash the aqueous layer with an additional 10 mL of ether.

  • Purification: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol C: Modified Yamaguchi Esterification (For Complex Alcohols)

Causality: While DMAP is a known racemization risk, the Yamaguchi protocol has been proven to be stereoretentive for


-bromo acids if the mixed anhydride is formed at low temperatures and the nucleophilic attack is highly efficient [3]. This minimizes the lifetime of the activated species in the presence of the base.

Step-by-Step Workflow:

  • Anhydride Formation: Dissolve 1.0 mmol of (S)-bromophenylacetic acid and 1.1 mmol of the target alcohol in 5.0 mL of anhydrous THF. Cool to 0 °C.

  • Base Addition: Add 2.0 mmol of anhydrous Triethylamine (

    
    ), followed immediately by the dropwise addition of 1.1 mmol of 2,4,6-trichlorobenzoyl chloride. Stir at 0 °C for 1 hour.
    
  • Catalytic Activation: Dissolve 0.1 mmol (10 mol%) of DMAP in 1.0 mL of THF and add it dropwise to the 0 °C mixture. Crucial: Restricting DMAP to catalytic amounts and strictly maintaining 0 °C is the primary defense against epimerization.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. Monitor the disappearance of the mixed anhydride via TLC.

  • Workup: Quench with 10 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 × 10 mL). Wash the organics with 1M HCl, saturated 
    
    
    
    , and brine. Dry and concentrate for flash chromatography.

References

  • Organic Letters. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." ACS Publications, 2010. Available at:[Link]

  • National Institutes of Health (NIH). "10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D." PMC, 2012. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (S)-2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-2-bromo-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent its racemization during chemical transformations. As your Senior Application Scientist, I will guide you through the science behind its instability and offer field-proven protocols to ensure your experiments yield products with the highest enantiomeric purity.

Section 1: Frequently Asked Questions (FAQs) - The Science of Racemization

This section addresses the fundamental principles governing the stereochemical lability of (S)-2-bromo-2-phenylacetic acid.

Q1: Why is (S)-2-bromo-2-phenylacetic acid so susceptible to racemization?

A1: The susceptibility to racemization stems from the structural features of the molecule. The hydrogen atom on the carbon bearing the bromine and the phenyl group (the α-carbon) is acidic.[1] This acidity is enhanced by the electron-withdrawing nature of the adjacent carboxylic acid group. Under basic conditions, this proton can be easily removed to form a planar enolate intermediate.[2][3] The phenyl group further stabilizes this intermediate through resonance. Once this planar, achiral intermediate is formed, reprotonation can occur from either face of the molecule with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers—a racemic mixture.[3][4][5]

Q2: What is the primary chemical mechanism driving the racemization?

A2: The primary mechanism is a base-catalyzed enolization.[6] A base removes the acidic α-proton, creating a resonance-stabilized enolate anion. This anion is planar at the original chiral center.[3][7] When a proton source is available (like a conjugate acid of the base or a protic solvent), it can add back to the α-carbon. Since the enolate is flat, the proton can add from the top or bottom face, resulting in the formation of both enantiomers and a loss of optical activity.[3][5]

Q3: How do common experimental conditions like solvent, temperature, and base selection influence racemization?

A3: Several factors can accelerate racemization:

  • Base: Strong, non-hindered bases readily abstract the α-proton, promoting enolate formation and subsequent racemization.[8][9] The concentration of the base is also critical; using the minimum necessary amount is recommended.[8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including the proton abstraction and enolization that lead to racemization.[2][8] Performing reactions at lower temperatures (e.g., 0 °C to -20 °C) is a key strategy for mitigation.[10]

  • Solvent: Polar protic solvents (like water, methanol, ethanol) can facilitate racemization.[2][10] They can act as proton sources to reprotonate the enolate intermediate and can also stabilize charged intermediates that might favor competing SN1-type reactions, which are known to cause racemization.[10][11][12] Polar aprotic solvents (like THF, DMF, Acetone, DMSO) are generally preferred as they solvate the reactants but do not readily provide protons, thus favoring stereospecific SN2 pathways.[11][12][13]

Section 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section provides direct answers and detailed protocols for specific problems encountered during experiments.

Issue 1: Significant loss of enantiomeric excess (e.e.) during a base-mediated nucleophilic substitution (e.g., amination, esterification).
  • Root Cause Analysis: This is the most common failure mode. The combination of a nucleophile (which is often basic) and the substrate leads to a competition between the desired SN2 reaction (which inverts the stereocenter) and base-catalyzed racemization. Using strong bases (like NaOH, Et3N) at elevated temperatures in polar protic solvents creates a perfect storm for racemization.

  • Solutions:

    • Strategic Base Selection: Opt for a weaker or more sterically hindered, non-nucleophilic base.[8][10] These bases are less likely to abstract the α-proton but are sufficient to neutralize any acid generated.

    • Solvent Choice: Switch to a polar aprotic solvent to disfavor racemization pathways.[10][12]

    • Temperature Control: Maintain low temperatures throughout the reaction.[8][10]

    • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester before the substitution step is a highly effective strategy. The ester group is less electron-withdrawing than the carboxylate anion (formed in the presence of base), making the α-proton less acidic and therefore less prone to abstraction.[14]

Parameter Condition to AVOID Recommended Condition Rationale
Base Strong, non-hindered (e.g., NaOH, Et3N)Weak or sterically hindered (e.g., DIPEA, 2,6-lutidine, NMM)[8][9]Minimizes α-proton abstraction, reducing enolate formation.[9]
Solvent Polar Protic (e.g., Methanol, Water)Polar Aprotic (e.g., THF, DMF, Acetone)[11][12]Aprotic solvents do not readily facilitate proton transfer for racemization and favor SN2 mechanisms.[10][15]
Temperature Room Temperature or Elevated0 °C to -78 °CSlows the rate of proton abstraction and racemization.[8][10]
Functional Group Free Carboxylic AcidEster (e.g., Methyl or Ethyl ester)Reduces the acidity of the α-proton, making it less susceptible to base-catalyzed abstraction.[14]

This two-step protocol is designed to preserve stereochemistry by protecting the acidic carboxylic acid functionality as an ester before introducing a nucleophile.

Step A: Mild Esterification

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-2-bromo-2-phenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Alcohol Addition: Add the desired alcohol (e.g., anhydrous ethanol, 1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting acid is consumed (typically 2-4 hours).

  • Workup: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct, washing the solid with a small amount of DCM.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure (S)-2-bromo-2-phenylacetate ester.

Step B: Nucleophilic Substitution on the Ester

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified ester (1.0 eq) in anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cooling: Cool the solution to 0 °C or lower using an ice or dry ice/acetone bath.

  • Nucleophile Addition: Add the nucleophile (e.g., an amine for amination, 1.1-1.5 eq) dropwise. If the nucleophile is added as a salt (e.g., an amine hydrochloride), add a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to free the nucleophile.

  • Reaction: Allow the reaction to stir at low temperature, gradually warming to room temperature if necessary. Monitor progress by TLC.

  • Quench & Workup: Once complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Analysis: Purify the product as needed and determine the enantiomeric excess using chiral HPLC.

Issue 2: Loss of e.e. detected during aqueous workup or column chromatography.
  • Root Cause Analysis: Even if a reaction proceeds with high stereochemical fidelity, racemization can occur during purification. Extreme pH conditions (strongly acidic or basic washes) during workup can catalyze enolization. Furthermore, silica gel is slightly acidic and can promote racemization if the product is left on the column for an extended period.

  • Solutions:

    • Neutral Workup: Use mild aqueous washes, such as saturated ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3), avoiding strong acids or bases.

    • Chromatography Choice: If racemization on silica is suspected, consider using a less acidic stationary phase like neutral alumina. Alternatively, minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems for rapid elution.

Issue 3: Inconsistent or poor results from chiral HPLC analysis.
  • Root Cause Analysis: Accurate determination of e.e. is critical. Inconsistent results can arise from poor separation on the chiral column, incorrect mobile phase composition, or degradation of the sample in the analysis solvent. (S)-2-bromo-2-phenylacetic acid itself can be unstable in certain solvents over time.[16]

  • Solutions:

    • Method Development: Screen multiple chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to find one that provides baseline resolution of the enantiomers.[17][18][19]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) and additives (e.g., a small amount of trifluoroacetic acid for acidic analytes) to improve resolution.[18]

    • Sample Preparation: Analyze samples promptly after preparation. If the final product is an ester, it is often more stable and provides better chromatography than the free acid. Derivatization to an amide can also be an effective strategy for improving chiral separations.

Section 3: Visualized Mechanisms & Workflows

To provide a clearer understanding, the following diagrams illustrate the key chemical processes and decision-making workflows discussed.

RacemizationMechanism cluster_chiral cluster_planar S_Acid (S)-2-bromo-2-phenylacetic acid (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_Acid->Enolate Base (-H⁺) (e.g., Et₃N) Enolate->S_Acid +H⁺ (from top face) R_Product (R)-Enantiomer Enolate->R_Product +H⁺ (from bottom face) note Result: Racemic Mixture (1:1) S_Product (S)-Enantiomer

Caption: Base-catalyzed racemization via a planar enolate intermediate.

DecisionTree Start Starting Reaction with (S)-2-bromo-2-phenylacetic acid IsBaseNeeded Is a base required? Start->IsBaseNeeded ChooseBase Use weak, sterically hindered base (e.g., DIPEA, 2,6-lutidine) IsBaseNeeded->ChooseBase Yes NoBase Proceed with non-basic conditions (e.g., acid catalysis) IsBaseNeeded->NoBase No ChooseSolvent Select Polar APROTIC Solvent (THF, Acetone, DMF) ChooseBase->ChooseSolvent NoBase->ChooseSolvent ProtectAcid Consider protecting acid as an ester PRIOR to main reaction ChooseSolvent->ProtectAcid LowTemp Run reaction at LOW temperature (0 °C to -78 °C) ProtectAcid->LowTemp Workup Perform neutral workup (avoid strong acid/base washes) LowTemp->Workup Analyze Analyze e.e. via Chiral HPLC Workup->Analyze

Caption: Decision workflow for minimizing racemization.

Section 4: References

  • Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Retrieved February 26, 2026, from [Link]

  • Viedma, C. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Retrieved February 26, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved February 26, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 26, 2026, from [Link]

  • Michigan State University. (n.d.). Carboxyl Reactivity. Retrieved February 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved February 26, 2026, from [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved February 26, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved February 26, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved February 26, 2026, from [Link]

  • Creation.com. (2023, November 17). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Retrieved February 26, 2026, from [Link]

  • Dr. B's Chemistry Lab. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved February 26, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 26, 2026, from [Link]

  • University of Calgary. (n.d.). Reactions at the α-Carbon. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof. Retrieved February 26, 2026, from

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Retrieved February 26, 2026, from [Link]

  • Longdom Publishing. (2022, October 20). Alpha Carbon Chemistry: Enols and Enolates. Retrieved February 26, 2026, from [Link]

  • Beilstein Archives. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved February 26, 2026, from [Link]

  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved February 26, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Stereochemical Effects of Enolization. Retrieved February 26, 2026, from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved February 26, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Retrieved February 26, 2026, from [Link]

  • PubMed. (n.d.). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-bromo-2-phenylacetic acid. Retrieved February 26, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-2-PHENYLACETIC ACID. Retrieved February 26, 2026, from [Link]

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Technical Support Center: Stability and Storage of (S)-2-bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-2-bromo-2-phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chiral building block. Due to its chemical nature, (S)-2-bromo-2-phenylacetic acid is susceptible to hydrolysis, which can compromise experimental outcomes. This guide provides an in-depth understanding of the degradation mechanism, optimal storage conditions, and troubleshooting protocols to maintain the compound's purity and reactivity.

Section 1: The Science of Instability - Understanding Hydrolysis

(S)-2-bromo-2-phenylacetic acid is a valuable synthetic intermediate, primarily because the bromine atom at the alpha (α) position to the carboxylic acid is an excellent leaving group.[1][2] This high reactivity, however, is also its main liability. The molecule's instability is rooted in its structure:

  • Electrophilic Alpha-Carbon: The carbon atom bonded to the bromine is highly electrophilic. This is due to the inductive effect of the adjacent bromine atom and the electron-withdrawing carbonyl group of the carboxylic acid.

  • Susceptibility to Nucleophilic Attack: This electrophilic center is a prime target for nucleophiles. In the context of storage and handling, the most common and problematic nucleophile is water (H₂O).

The primary degradation pathway is a direct nucleophilic substitution (SN2) reaction, where water attacks the α-carbon, displacing the bromide ion.[1] This process, known as hydrolysis, results in the formation of (S)-2-hydroxy-2-phenylacetic acid and hydrobromic acid (HBr). The presence of HBr can further catalyze degradation pathways.[3]

Hydrolysis_Mechanism Reactant (S)-2-bromo-2-phenylacetic acid TS SN2 Transition State Reactant->TS Nucleophilic Attack Water H₂O (Water/Moisture) Water->TS Product1 (S)-2-hydroxy-2-phenylacetic acid TS->Product1 Product2 HBr TS->Product2 Bromide Displacement

Caption: Hydrolysis mechanism of (S)-2-bromo-2-phenylacetic acid.

Section 2: Recommended Storage & Handling Protocols

To prevent hydrolysis and maintain the compound's integrity, strict adherence to proper storage and handling procedures is essential. The primary goal is to create an environment that is cool, dark, and, most importantly, anhydrous.

Table 1: Optimal Storage Conditions
ParameterRecommended ConditionRationale & Expert Insight
Temperature ≤4°C (Refrigeration)Reduces the kinetic rate of the hydrolysis reaction.[2][3] For long-term storage (>6 months), consider storage at -20°C (Freezing).
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly preventing contact with water, the primary reactant in hydrolysis.
Light Exposure Protect from Light (Amber Vial)Light can provide the energy to promote decomposition pathways.[3] Storing in an amber glass vial inside a dark cabinet or refrigerator is ideal.
Container Tightly-Sealed Glass ContainerPrevents ingress of atmospheric moisture.[4][5][6] Use containers with PTFE-lined caps for a superior seal. Avoid plastic containers where moisture permeability can be a concern.
Environment DesiccatedStore the sealed container within a desiccator containing a drying agent (e.g., Drierite, silica gel) to capture any ambient moisture.[7]
Incompatibilities Away from Bases, Acids, OxidizersBases can catalyze hydrolysis.[1] Strong acids and oxidizing agents can also promote degradation.[5]
Protocol: Handling Solid (S)-2-bromo-2-phenylacetic Acid
  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, handle the compound inside a glovebox with a dry nitrogen or argon atmosphere.

  • Weighing: If a glovebox is unavailable, weigh the required amount quickly in a fume hood on a dry, clean surface. Minimize the time the container is open.

  • Resealing: Immediately after dispensing, flush the container headspace with a gentle stream of inert gas (e.g., argon) before tightly resealing the cap.

  • Storage: Promptly return the sealed container to its designated cold, dark, and dry storage location.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use and storage of (S)-2-bromo-2-phenylacetic acid in a direct question-and-answer format.

Troubleshooting_Flowchart start Suspected Degradation of (S)-2-bromo-2-phenylacetic acid check_visual Perform Visual Inspection start->check_visual outcome_color Observation: Solid is yellow/brown Acrid odor (HBr) check_visual->outcome_color Degradation Signs? YES outcome_ok Observation: White crystalline solid No unusual odor check_visual->outcome_ok Degradation Signs? NO check_analytical Perform Analytical Check (TLC/HPLC/NMR) outcome_impurity Result: New polar spot on TLC Extra peak in HPLC/NMR check_analytical->outcome_impurity Impurities Detected? YES outcome_pure Result: Clean single spot/peak check_analytical->outcome_pure Impurities Detected? NO outcome_color->check_analytical outcome_ok->check_analytical action_confirm Action: Confirm identity of impurity (Likely hydrolyzed product) outcome_impurity->action_confirm action_proceed Action: Proceed with experiment (Material is likely pure) outcome_pure->action_proceed action_discard Action: Quantify purity. If >5% impurity, discard or re-purify. Use fresh, validated reagent. action_confirm->action_discard

Caption: Troubleshooting workflow for suspected sample degradation.

Q1: My solid (S)-2-bromo-2-phenylacetic acid has turned from white to yellow/brown. What does this mean?

A1: A color change is a primary visual indicator of chemical decomposition.[3] For α-halo acids, this discoloration is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acidic odor.[3] This degradation is most commonly due to hydrolysis from exposure to moisture. The sample's purity is compromised, and it should not be used in reactions where stoichiometry is critical without first assessing its purity analytically.

Q2: I suspect my sample has hydrolyzed. How can I confirm this and quantify the amount of the hydroxy-acid impurity?

A2: The most reliable method for confirming and quantifying hydrolysis is High-Performance Liquid Chromatography (HPLC).[8] The hydrolysis product, (S)-2-hydroxy-2-phenylacetic acid, is significantly more polar than the starting material. On a reverse-phase HPLC column (e.g., C18), the hydroxy-acid will have a much shorter retention time. By running a standard of the pure compound and comparing it to your sample, you can integrate the peak areas to determine the percentage of impurity. Proton NMR spectroscopy (¹H NMR) is also effective; new peaks corresponding to the hydroxy-acid will appear, and their integration relative to the parent compound can provide a quantitative measure of purity.[8]

Q3: My reaction yield is low, and I see a new, more polar spot on my TLC plate that wasn't there before. Could this be from my starting material?

A3: Yes, this is a classic symptom of using a partially hydrolyzed starting material. The hydrolyzed product, (S)-2-hydroxy-2-phenylacetic acid, contains a hydroxyl group, making it much more polar. It will have a lower Rf value (will not travel as far up the plate) on a normal-phase silica TLC plate compared to the bromo-acid. This impurity will not participate in the desired reaction, leading to lower yields and complicating purification. Always run a TLC of your starting material before beginning a reaction if you have any doubts about its purity.

Q4: Is it safe to store (S)-2-bromo-2-phenylacetic acid as a solution for convenience?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, you must use a high-purity, anhydrous solvent (e.g., anhydrous diethyl ether, THF, or dioxane). Prepare the solution under an inert atmosphere and store it in a sealed vial with a PTFE-lined cap at ≤4°C. We advise that such solutions be used within 24-48 hours and that a small aliquot be checked by TLC or HPLC for purity before each use.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation product of (S)-2-bromo-2-phenylacetic acid?

    • A: The primary degradation product from hydrolysis is (S)-2-hydroxy-2-phenylacetic acid.[1]

  • Q: Why is excluding moisture so critical?

    • A: Water is the chemical reactant that directly causes hydrolysis.[9] Even trace amounts of moisture, such as humidity from the air, can initiate the degradation process over time.

  • Q: Will hydrolysis affect the stereochemistry of my material?

    • A: The primary issue is the loss of the desired starting material, which reduces its effective concentration and introduces an impurity. The SN2 hydrolysis reaction proceeds with an inversion of configuration at the chiral center, meaning (S)-2-bromo-2-phenylacetic acid would yield (R)-2-hydroxy-2-phenylacetic acid. This is a critical consideration if the stereocenter is tracked through subsequent synthetic steps.

  • Q: What are the absolute best conditions for long-term storage?

    • A: For maximum shelf-life, store the solid compound at -20°C in a tightly-sealed amber glass vial, with the headspace flushed with argon, and place the entire vial inside a sealed secondary container or desiccator in the freezer.

Section 5: Experimental Protocols

Protocol 1: Quality Control - Purity Assessment by HPLC

This protocol provides a standard method for assessing the purity of (S)-2-bromo-2-phenylacetic acid and detecting the presence of its hydrolyzed counterpart.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (analytical grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of 40% Acetonitrile and 60% Water, with 0.1% Formic Acid (40:60:0.1 ACN:H₂O:FA). Filter and degas the mobile phase thoroughly before use.

    • Standard Solution: Accurately prepare a standard solution of high-purity (S)-2-bromo-2-phenylacetic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare your sample solution at the same concentration (1 mg/mL) using the same diluent.

    • HPLC Parameters:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection Wavelength: 210 nm

    • Analysis: Inject the standard and sample solutions. The hydrolyzed product, (S)-2-hydroxy-2-phenylacetic acid, will elute significantly earlier than the parent compound. Calculate the area percentage of each peak to determine the purity.

Protocol 2: Inert Atmosphere Handling for Weighing

This protocol minimizes moisture exposure when a full glovebox is not available.

  • Setup: Place a weighing boat and your sample vial (still sealed) inside a desiccator to dry for at least 1 hour.

  • Equilibrate: Remove the sealed sample vial from cold storage and place it in the desiccator, allowing it to warm to ambient temperature (approx. 30-60 minutes).

  • Inert Gas Flow: Arrange a gentle, positive pressure flow of argon or nitrogen gas directed over the balance pan. This can be achieved using a tube or needle connected to your gas line.

  • Dispense: Briefly open the sample vial under the inert gas stream. Quickly transfer the approximate amount of solid to the pre-dried weighing boat.

  • Seal and Purge: Immediately place the cap back on the sample vial. Insert a needle connected to the inert gas line through the cap's septum (if available) or briefly under the lid to flush the headspace for 15-20 seconds. Tightly seal the vial.

  • Store: Return the vial to its proper storage conditions. The weighed sample is now ready for immediate use.

References

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemsrc. (2025, August 25). S-2--Bromo -2-phenylacetic acid | CAS#:60686-78-4. [Link]

  • Fiveable. (2025, August 15). Alpha Bromination Definition. [Link]

  • Prasad, D., et al. (2012, August 24). Chiroptical spectroscopy of natural products: avoiding the aggregation effects of chiral carboxylic acids. PubMed. [Link]

  • Val C. et al. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ResearchGate. (2025, August 6). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. [Link]

  • ACS Publications. (Date not available). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development. [Link]

  • Wikipedia. (Date not available). 4-Bromophenylacetic acid. [Link]

  • ACS Publications. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. [Link]

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Technical Support Center: Recrystallization of (S)-2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-2-bromo-2-phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the recrystallization of this important chiral building block. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting a recrystallization solvent for (S)-2-bromo-2-phenylacetic acid?

The ideal solvent for recrystallization hinges on differential solubility. The core principle is that the solvent should exhibit high solubility for (S)-2-bromo-2-phenylacetic acid at an elevated temperature (near the solvent's boiling point) but low solubility at cooler temperatures (room temperature or below). This differential allows the compound to dissolve when hot and then crystallize out as the solution cools, leaving soluble impurities behind in the mother liquor.

An effective solvent should also:

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out." The melting point for racemic 2-bromo-2-phenylacetic acid is approximately 83°C[1], while related compounds have varied melting points[2].

  • Dissolve impurities readily at all temperatures or not at all.

Q2: Which single-solvent systems are recommended for (S)-2-bromo-2-phenylacetic acid?

Given the molecule's structure—a polar carboxylic acid group and a less polar phenyl ring—a solvent of intermediate polarity often works best.

  • Water: Phenylacetic acid itself has limited solubility in cold water (approx. 0.5 g/100 mL) but is more soluble in hot water, making water a potential recrystallization solvent for the parent compound[3][4]. Due to the added bromine atom, (S)-2-bromo-2-phenylacetic acid is more nonpolar, likely reducing its solubility in water further. Water may be effective, especially for removing polar impurities, but solubility might be very low even when hot.

  • Alcohols (Methanol, Ethanol): These are polar solvents that can hydrogen bond with the carboxylic acid group. They are often good candidates. Ethanol is a common choice for recrystallizing similar aromatic carboxylic acids[5].

  • Toluene: As an aromatic hydrocarbon, toluene can effectively dissolve the phenyl portion of the molecule, particularly when heated. A patent describing the synthesis of a related compound mentions recrystallization from toluene[6].

  • Mixed Solvent Systems: More commonly, a mixed-solvent system is required to achieve the ideal solubility profile.

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is employed when no single solvent provides the desired temperature-dependent solubility curve. This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").

Selection Strategy:

  • Dissolve the crude (S)-2-bromo-2-phenylacetic acid in a minimal amount of the hot "soluble solvent" (e.g., methanol, acetone).

  • To this hot solution, slowly add the "insoluble solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.

A common and effective mixture for compounds like this is an alcohol-water or ether-hexane system[7][8].

Q4: My compound is an (S)-enantiomer. Are there special considerations during recrystallization?

Yes. Since you are working with a single enantiomer, the primary goal is purification from achiral impurities or any residual starting materials. However, if your starting material was a racemic mixture that underwent a resolution step, recrystallization becomes a critical tool for enhancing enantiomeric excess (ee). This is a form of purification known as diastereomeric recrystallization, where the enantiomers are first converted into diastereomeric salts using a chiral resolving agent[9][10][11]. These diastereomeric salts have different solubilities and can be separated by fractional crystallization[11]. After separation, the pure enantiomer is recovered from the salt.

When crystallizing a single enantiomer, the main risk is inadvertently isolating a less pure fraction if crystallization happens too quickly, trapping impurities.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of (S)-2-bromo-2-phenylacetic acid.

Problem 1: No Crystals Form Upon Cooling.

Causality Analysis: This is the most frequent issue and usually points to one of two scenarios: the solution is not saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to begin crystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystal formation[12][13].

    • Seed Crystals: If available, add a single, tiny crystal of pure (S)-2-bromo-2-phenylacetic acid to the cooled solution. This provides a template for crystal growth[12].

  • Increase Concentration: If nucleation techniques fail, too much solvent is the likely culprit. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again[12][13].

  • Lower the Temperature: If crystals still do not form at room temperature, cool the flask in an ice-water bath.

Problem 2: The Compound "Oils Out" Instead of Crystallizing.

Causality Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is highly concentrated or contains a significant amount of impurities that depress the compound's melting point.

Solutions:

  • Increase Solvent Volume: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (the "soluble solvent" in a mixed system) to decrease the saturation point. Cool the solution again, but more slowly this time[12][13].

  • Slow Down Cooling: Rapid cooling encourages oil formation. After dissolving the compound in hot solvent, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. This slow temperature drop gives the molecules time to orient into a crystal lattice[14].

  • Re-evaluate Solvent Choice: The boiling point of your chosen solvent might be too high relative to the melting point of your compound-impurity mixture. Consider a lower-boiling solvent system.

Problem 3: Crystal Yield is Very Low.

Causality Analysis: A low yield implies that a significant amount of your compound remained dissolved in the mother liquor after cooling.

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key to maximizing recovery[15].

  • Optimize Cooling: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., an ice bath for 20-30 minutes) to maximize precipitation.

  • Solvent Selection: Your compound may be too soluble in the chosen solvent, even when cold. Re-test solubility with different solvents to find one where the compound is less soluble at low temperatures.

  • Second Crop: Concentrate the mother liquor by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

Problem 4: Crystals Are Colored or Appear Impure.

Causality Analysis: The presence of color indicates that colored impurities are being incorporated into your crystal lattice. This can happen if the impurities have similar solubility profiles to your target compound or if crystallization occurs too rapidly, trapping them.

Solutions:

  • Activated Charcoal Treatment: If the impurities are large, colored organic molecules, they can often be removed with activated charcoal. Add a very small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling[15].

  • Repeat Recrystallization: A second recrystallization of the obtained crystals will almost always result in a significant increase in purity.

  • Slow Crystal Growth: As mentioned previously, ensure the cooling process is slow and gradual. Rapidly crashing the solid out of solution is a common cause of impurity inclusion[14].

Data Summary & Protocols

Solvent Suitability Overview
Solvent SystemSolubility at Room TempSolubility at Boiling PointRecommendation & Rationale
Water Very LowLow to ModeratePotentially useful as the "insoluble" solvent in a mixed system (e.g., with Ethanol or Acetone). Unlikely to be a good single solvent.
Ethanol/Methanol ModerateHighGood candidate for a single-solvent recrystallization. Can hydrogen bond with the carboxylic acid.
Toluene LowHighExcellent choice, particularly for removing more polar impurities. Its aromatic nature will effectively solvate the phenyl ring at high temperatures.
Hexane/Heptane Very LowVery LowNot suitable as the primary solvent. Excellent as the "insoluble" or "anti-solvent" in a mixed-solvent system with a more polar solvent like Ethyl Acetate or Acetone.
Ethyl Acetate ModerateHighA good intermediate-polarity solvent that is often effective. Can be paired with hexane.
Acetone HighVery HighLikely too effective a solvent on its own, leading to low recovery. Best used as the "soluble" solvent in a mixed pair with water or hexane.
Diagram: Standard Recrystallization Workflow

This diagram outlines the logical steps for performing a successful recrystallization.

RecrystallizationWorkflow Start Start with Crude Solid ChooseSolvent Choose Solvent System (Single or Mixed) Start->ChooseSolvent Dissolve Dissolve Solid in Minimal Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool Cool Slowly to Induce Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure (S)-2-bromo-2-phenylacetic acid Dry->End

Caption: A typical experimental workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example with Toluene)
  • Dissolution: Place the crude (S)-2-bromo-2-phenylacetic acid in an Erlenmeyer flask. Add a small volume of toluene and heat the mixture to boiling (using a steam bath or hot plate in a fume hood) while stirring or swirling.

  • Achieve Saturation: Continue adding small portions of hot toluene until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (or charcoal), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter or dry them further in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution turns faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals completely.

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common recrystallization problems.

TroubleshootingTree Start Solution Cooled CrystalsForm Crystals Formed? Start->CrystalsForm OilingOut Liquid 'Oil' Formed? CrystalsForm->OilingOut No Success Proceed to Filtration CrystalsForm->Success Yes NoCrystals No Crystals OilingOut->NoCrystals No Oil Compound Oiled Out OilingOut->Oil Yes Supersaturated Supersaturated? NoCrystals->Supersaturated AddSeed Scratch Flask or Add Seed Crystal Supersaturated->AddSeed Yes TooMuchSolvent Boil Off Excess Solvent Supersaturated->TooMuchSolvent No ReheatAddSolvent Reheat, Add More Solvent, and Cool Slowly Oil->ReheatAddSolvent

Caption: A decision tree for troubleshooting recrystallization.

References

  • (2S)-2-bromo-2-phenylacetic acid | C8H7BrO2 | CID 7000044 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

  • Diastereomeric recrystallization - Wikipedia. Wikipedia. [Link]

  • Processes to separate enantiomers. - SciSpace. SciSpace. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW) - Journal of Chemical Technology and Metallurgy.* Journal of Chemical Technology and Metallurgy. [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • S-2--Bromo -2-phenylacetic acid | CAS#:60686-78-4 | Chemsrc. Chemsrc. [Link]

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Chiralpedia. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. ResearchGate. [Link]

  • 2-bromo-2-phenylacetic acid - Stenutz. Stenutz. [Link]

  • 2-Bromo-2-phenylacetic acid(CAS# 4870-65-9 ) - Angene Chemical. Angene Chemical. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Recrystallization - Single Solvent. University of Toronto. [Link]

  • Phenylacetic acid - Solubility of Things. Solubility of Things. [Link]

  • (IUCr) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate. International Union of Crystallography. [Link]

  • Purification: How To - Chemistry - University of Rochester. University of Rochester. [Link]

  • Struggling with large scale recrystallization : r/Chempros - Reddit. Reddit. [Link]

  • Crystallization Solvents.pdf. Unknown. [Link]

  • Phenylacetic acid - Wikipedia. Wikipedia. [Link]

  • 2-BROMO-2-PHENYLACETIC ACID | CAS 4870-65-9 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • United States Patent (19) - Google Patents.
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents.

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Technical Support Center: Handling the Moisture Sensitivity of Alpha-Bromo Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling alpha-bromo carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile but challenging reagents. Here, we will address the critical aspect of their moisture sensitivity, providing in-depth, field-proven insights and troubleshooting protocols to ensure the success and integrity of your experiments.

Introduction: The Double-Edged Sword of Reactivity

Alpha-bromo carboxylic acids are powerful intermediates in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. They are key starting materials for the synthesis of alpha-amino acids, alpha-hydroxy carboxylic acids, and other valuable molecules.[1][2][3] This utility stems from the electrophilic nature of the alpha-carbon and the good leaving group ability of the bromide atom, making them highly susceptible to nucleophilic substitution.[2][3]

However, this high reactivity is also their primary vulnerability. The presence of water, a seemingly innocuous nucleophile, can lead to rapid hydrolysis, compromising the purity of the reagent and the outcome of your reaction. This guide provides a comprehensive framework for understanding and mitigating the challenges posed by the moisture sensitivity of alpha-bromo carboxylic acids.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the handling and use of alpha-bromo carboxylic acids.

Q1: Why are alpha-bromo carboxylic acids so sensitive to moisture?

A1: The moisture sensitivity of alpha-bromo carboxylic acids is due to two primary factors: the electrophilic character of both the carbonyl carbon and the alpha-carbon, and the presence of a good leaving group (bromide). Water can act as a nucleophile and attack the carbonyl carbon, leading to hydrolysis of the carboxylic acid functionality. More significantly in many reaction contexts, it can participate in nucleophilic substitution at the alpha-carbon, displacing the bromide to form an alpha-hydroxy carboxylic acid. This process is often accelerated under basic or even neutral conditions.

Q2: What are the visible signs of degradation in my alpha-bromo carboxylic acid?

A2: Visual inspection can often provide the first clues of degradation. A pure alpha-bromo carboxylic acid should be a white to off-white crystalline solid or a colorless to pale yellow liquid. Signs of degradation include:

  • Discoloration: A noticeable change to yellow or brown can indicate the formation of impurities.

  • Clumping or stickiness: For solid reagents, this suggests the absorption of atmospheric moisture.

  • Fuming: Some lower molecular weight alpha-bromo carboxylic acids can fume in moist air due to the release of hydrogen bromide (HBr) upon hydrolysis.

Q3: I suspect my alpha-bromo carboxylic acid has been compromised by moisture. How can I confirm this?

A3: Several analytical techniques can confirm hydrolysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The appearance of a new peak corresponding to the alpha-proton of the resulting alpha-hydroxy carboxylic acid is a clear indicator of hydrolysis. This peak will typically be at a different chemical shift than the alpha-proton of the starting material.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, changes in the fingerprint region and broadening of the O-H stretch of the carboxylic acid can suggest the presence of the alpha-hydroxy acid impurity.

  • Melting Point Analysis: For solid compounds, a broadened and depressed melting point range compared to the literature value is a strong indication of impurity.

Q4: Can I "rescue" a partially hydrolyzed batch of alpha-bromo carboxylic acid?

A4: Attempting to repurify a hydrolyzed alpha-bromo carboxylic acid is generally not recommended for high-purity applications. The physical properties of the parent compound and its hydrolyzed counterpart (the alpha-hydroxy acid) are often very similar, making separation by standard techniques like recrystallization or distillation challenging. For critical applications, it is always best to start with fresh, high-purity material.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with alpha-bromo carboxylic acids.

Issue 1: Low or No Yield in Reactions

Symptom: Your reaction, such as a substitution with a nucleophile or a Reformatsky reaction, results in a low yield or fails to proceed altogether.

Potential Cause: The primary suspect is the deactivation of your alpha-bromo carboxylic acid through hydrolysis. The resulting alpha-hydroxy carboxylic acid is unreactive under the same conditions.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Reaction Yield check_reagent Verify Purity of α-Bromo Carboxylic Acid (NMR, MP) start->check_reagent reagent_bad Reagent is Impure/Hydrolyzed check_reagent->reagent_bad Degradation Detected reagent_good Reagent is Pure check_reagent->reagent_good No Degradation source_fresh Source Fresh, High-Purity Reagent reagent_bad->source_fresh check_conditions Investigate Other Reaction Parameters (Solvent, Temp, etc.) reagent_good->check_conditions review_handling Review Storage and Handling Procedures source_fresh->review_handling end Problem Resolved review_handling->end check_conditions->end Liquid_Transfer_Workflow start Prepare Dry Reaction Apparatus under Inert Gas pressurize Pressurize Reagent Bottle with Inert Gas via a Needle start->pressurize insert_syringe Insert a Dry Syringe into the Reagent Bottle pressurize->insert_syringe withdraw Withdraw the Required Volume of Liquid insert_syringe->withdraw transfer Transfer the Liquid to the Reaction Vessel withdraw->transfer end Reaction Setup Complete transfer->end

Caption: Workflow for transferring liquid alpha-bromo carboxylic acids.

Protocol 4: Solvent Selection and Drying

The choice and purity of your reaction solvent are critical.

SolventRecommended Drying AgentComments
Tetrahydrofuran (THF) Activated 3Å molecular sieves or passage through a column of activated neutral alumina. [4][5]A common solvent for many reactions involving these reagents. Ensure it is freshly dried.
Dichloromethane (DCM) Calcium hydride (CaH₂) or activated 3Å molecular sieves. [5]A good choice for reactions requiring a non-coordinating solvent.
Toluene Sodium wire with benzophenone indicator or activated 3Å molecular sieves. [4][5]Suitable for higher temperature reactions.
Diethyl Ether Sodium wire with benzophenone indicator.Highly flammable; handle with extreme care.

Note: Always verify the compatibility of the drying agent with your specific alpha-bromo carboxylic acid, although in the context of solvent drying, direct contact is minimal. Anhydrous sodium sulfate or magnesium sulfate are suitable for drying reaction workup extracts. [6]

Key Reactions and Moisture Sensitivity Considerations

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a common method for synthesizing alpha-bromo carboxylic acids from their parent carboxylic acids using Br₂ and a catalytic amount of PBr₃. [7][8][9]The final step of this reaction is typically a water quench to hydrolyze the intermediate alpha-bromo acyl bromide to the desired product. [2][3][8]It is crucial to use anhydrous conditions up until this final hydrolysis step to prevent premature reaction with water.

Synthesis of Alpha-Amino Acids

A primary application of alpha-bromo carboxylic acids is in the synthesis of alpha-amino acids via Sₙ2 displacement of the bromide with ammonia or an ammonia equivalent. [10][11][12]If the starting alpha-bromo carboxylic acid is contaminated with the alpha-hydroxy analog, this will lead to a lower yield and a difficult-to-separate impurity in the final amino acid product.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal to form a beta-hydroxy ester. [13][14]Alpha-bromo carboxylic acids can be used if they are first converted to their corresponding esters. This reaction is notoriously sensitive to moisture, which can quench the organozinc intermediate. [15][16]Rigorously anhydrous conditions are paramount for the success of this reaction.

Conclusion

The reactivity that makes alpha-bromo carboxylic acids valuable synthetic intermediates also dictates the need for careful and considered handling. By understanding the mechanisms of moisture-induced degradation and implementing robust protocols for storage, dispensing, and reaction setup, researchers can mitigate the risks and ensure reliable, reproducible results. Always prioritize the use of high-purity, dry reagents and solvents, and employ inert atmosphere techniques whenever possible. This disciplined approach will unlock the full synthetic potential of these important chemical building blocks.

References

  • Vertex AI Search.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • McMurry, J. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • Wikipedia. Air-free technique. [Link]

  • University of California, Los Angeles. Drying Agents - Removing water from organic solvents. [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]

  • McMurry, J. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition.
  • Fiveable. (2025, August 15). Alpha Bromination of Carboxylic Acids | Organic Chemistry.... [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • EMD Millipore. Dry and safe - Drying agents from EMD Millipore. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

  • ResearchGate. The Reformatsky Reaction. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • NPTEL. Amino Acids. [Link]

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Validation & Comparative

Chiral HPLC methods for separating (S) and (R)-2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral HPLC Methodologies for the Enantiomeric Resolution of (S)- and (R)-2-Bromo-2-phenylacetic Acid: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The enantiomeric separation of (S)- and (R)-2-bromo-2-phenylacetic acid (BPAA)—a critical chiral building block in pharmaceutical synthesis—presents unique chromatographic challenges. The molecule features a highly reactive benzylic bromide adjacent to a carboxylic acid, making it prone to peak tailing and rapid degradation in standard solvent systems.

This guide objectively compares two field-proven High-Performance Liquid Chromatography (HPLC) strategies: Direct Acid Separation using immobilized polysaccharide chiral stationary phases (CSPs) and Pre-Column Derivatization followed by separation on coated CSPs. By understanding the causality behind solvent selection and column chemistry, researchers can establish self-validating, highly reproducible analytical workflows.

The Solvolysis Trap: A Critical E-E-A-T Insight

Before initiating any HPLC method development, analysts must address the inherent chemical instability of BPAA. The


-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent phenyl ring (which stabilizes carbocation intermediates) and the carboxylic acid.

Recent stability studies have definitively proven that BPAA undergoes rapid degradation via nucleophilic substitution (SN1/SN2) when exposed to polar protic solvents[1]. For instance, in 50% aqueous methanol, BPAA rapidly decomposes into


-hydroxyphenylacetic acid (mandelic acid) and 

-methoxyphenylacetic acid.

Causality in Sample Prep: To prevent artifactual degradation peaks and inaccurate enantiomeric excess (ee) calculations, sample preparation must strictly avoid water and nucleophilic alcohols (like methanol or ethanol) as diluents. Samples should be prepared in aprotic solvents such as anhydrous hexane, dichloromethane, or acetonitrile.

G BPAA (S)/(R)-2-bromo-2-phenylacetic acid (Intact Analyte) Solvent Nucleophilic Solvents (e.g., 50% aq. MeOH) BPAA->Solvent Dissolution Deg1 Mandelic Acid (Hydrolysis Product) Solvent->Deg1 + H2O (SN1/SN2) Deg2 alpha-Methoxyphenylacetic acid (Methanolysis Product) Solvent->Deg2 + CH3OH (SN1/SN2)

Degradation pathway of 2-bromo-2-phenylacetic acid in nucleophilic solvents.

Comparison of Chiral Separation Strategies

We compare two primary methodologies for resolving racemic BPAA.

Strategy A: Direct Separation on Immobilized CSPs (Chiralpak IC)

Immobilized polysaccharide columns (e.g., Chiralpak IC, cellulose tris(3,5-dichlorophenylcarbamate)) are ideal for direct separation[2]. Because BPAA is a free carboxylic acid, an acidic modifier (such as 0.1% Trifluoroacetic acid [TFA] or Formic acid) must be added to the mobile phase.

  • The Causality: The acidic modifier suppresses the ionization of the -COOH group, ensuring the analyte remains in a neutral, protonated state. This prevents secondary ionic interactions with the underlying silica support, which would otherwise cause severe peak tailing and loss of resolution[3].

Strategy B: Pre-Column Derivatization (Esterification)

For laboratories relying on traditional coated CSPs (like Chiralcel OD-H or Chiralpak AD-H), the acidic modifiers required for direct separation can slowly degrade the column coating over time. The alternative is to derivatize BPAA into a methyl or ethyl ester prior to injection.

  • The Causality: Esterification neutralizes the acidic proton, eliminating the need for TFA in the mobile phase. This results in sharper peaks, extends the lifespan of coated columns, and often yields higher resolution factors (

    
    ).
    
Quantitative Performance Comparison
ParameterStrategy A: Direct SeparationStrategy B: Pre-Column Derivatization
Analyte Form Free Acid (BPAA)Methyl 2-bromo-2-phenylacetate
Preferred Column Chiralpak IC (Immobilized)Chiralcel OD-H (Coated)
Mobile Phase Hexane / IPA / TFA (90:10:0.1 v/v)Hexane / IPA (95:5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Typical Retention Times

~ 8.5 min,

~ 11.2 min

~ 6.2 min,

~ 7.8 min
Resolution (

)
~ 2.1~ 3.5
Primary Advantage No sample alteration required; faster prep.Superior peak shape; protects coated columns.
Primary Limitation Requires immobilized columns to resist TFA.Extra synthetic step; risk of racemization if heated.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. System suitability must be verified by injecting a racemic standard prior to analyzing enantiopure batches.

Workflow Start Racemic BPAA Prep Sample Preparation (Strictly Aprotic/Non-Nucleophilic) Start->Prep Direct Direct Acid Separation (Chiralpak IC) Prep->Direct Method A Deriv Pre-Column Derivatization (Esterification) Prep->Deriv Method B MP1 Mobile Phase: Hexane/IPA + 0.1% TFA (Suppresses Ionization) Direct->MP1 MP2 Mobile Phase: Hexane/IPA (No Acid Additive Needed) Deriv->MP2 Det UV Detection (220 nm) Resolution (Rs) > 1.5 MP1->Det MP2->Det

Comparative workflow for direct vs. derivatized chiral HPLC separation of BPAA.
Protocol A: Direct Separation Workflow
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 ratio. Add 0.1% (v/v) LC-MS grade Trifluoroacetic acid (TFA). Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of BPAA in 1.0 mL of anhydrous Hexane/IPA (90:10). Do not use methanol to avoid solvolysis[1].

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2].

    • Temperature: 25 °C (Thermostatic control is critical to prevent retention time drift).

    • Detection: UV at 220 nm (optimal for the phenyl ring absorbance).

    • Injection Volume: 10 µL.

  • System Suitability: Ensure the tailing factor (

    
    ) for the second eluting peak is 
    
    
    
    . If
    
    
    , verify the concentration of TFA in the mobile phase, as inadequate ionization suppression is the primary cause of tailing.
Protocol B: Derivatization Workflow (Methyl Ester)
  • Derivatization Step: Dissolve 10 mg of BPAA in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of TMS-diazomethane (2.0 M in hexanes) dropwise at 0 °C. Note: Avoid traditional Fischer esterification (refluxing in alcohol with acid) as the heat and nucleophilic environment will degrade the

    
    -bromo group.
    
  • Quenching: Stir for 15 minutes, then quench with a drop of glacial acetic acid until the yellow color dissipates. Evaporate the solvent under a gentle stream of nitrogen.

  • Sample Preparation: Reconstitute the resulting methyl 2-bromo-2-phenylacetate in 1.0 mL of Hexane/IPA (95:5).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / IPA (95:5 v/v) – No acid additive required.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

Conclusion

For routine analysis where throughput is prioritized, Strategy A (Direct Separation) using an immobilized Chiralpak IC column with a TFA-modified mobile phase is the most efficient choice[3]. However, analysts must remain vigilant regarding the sample diluent, strictly avoiding aqueous or methanolic solutions to prevent the rapid nucleophilic degradation of the


-bromo group[1]. If immobilized columns are unavailable, Strategy B (Derivatization)  provides a robust workaround that protects traditional coated columns while delivering exceptional baseline resolution.

References

  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? PubMed (NIH). Available at:[Link]

  • Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein. University of Ferrara (Unife). Available at: [Link]

  • WO2019161162A1 - P300/cbp hat inhibitors. Google Patents.

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Determining enantiomeric excess (ee) of (S)-alpha-bromophenylacetic acid

Precision Quantitation of (S)- -Bromophenylacetic Acid Enantiomeric Excess

A Comparative Technical Guide for Analytical Development

Executive Summary

Determining the enantiomeric excess (ee) of (S)-


This guide compares three primary methodologies: Direct Chiral HPLC (the gold standard), Derivatization-HPLC (for complex matrices), and Polarimetry (for rapid, low-precision screening). We prioritize Direct Chiral HPLC on polysaccharide-based stationary phases using acidic mobile phases to suppress ionization and prevent on-column racemization.

Part 1: The Chemical Challenge (Mechanistic Insight)

Before selecting a method, the analyst must understand the instability of the analyte. Unlike stable amino acids,

Key Risk: Any method employing strong bases (e.g., standard saponification) or high temperatures (>40°C) will artificially lower the observed ee, leading to false negatives in process optimization.

Racemization Pathway

The following diagram illustrates the mechanism by which the (S)-enantiomer converts to the (R)-enantiomer through an achiral enol intermediate.

RacemizationFig 1: Racemization mechanism via proton abstraction at the chiral center.S_Iso(S)-α-Bromophenylacetic Acid(Active Isomer)EnolPlanar Enol/Enolate(Achiral Intermediate)S_Iso->Enol -H+ (Base/Heat)Enol->S_Iso +H+ (Re-protonation)R_Iso(R)-α-Bromophenylacetic Acid(Inactive Isomer)Enol->R_Iso +H+ (Inversion)R_Iso->Enol -H+

Part 2: Comparative Analysis of Methods
Method A: Direct Chiral HPLC (Recommended)

This method analyzes the free acid without chemical modification. It is the most accurate approach as it eliminates the risk of racemization during sample prep.

  • Principle: Uses a Chiral Stationary Phase (CSP) based on amylose or cellulose derivatives.[1]

  • Critical Factor: The mobile phase must contain a strong acid (Trifluoroacetic acid, TFA) to keep the carboxylic acid protonated (

    
    ). If ionized (
    
    
    ), the molecule will not interact stereoselectively with the column and may damage the silica matrix.
Method B: Derivatization + HPLC

Converts the acid to an ester (usually methyl or ethyl) before analysis.

  • Pros: Eliminates peak tailing associated with free acids; improves detection limits.

  • Cons: The derivatization reaction itself can induce racemization.

  • Best Reagent: Trimethylsilyldiazomethane (TMS-CHN2) or Diazomethane. These react rapidly at room temperature in neutral conditions, minimizing stereocenter inversion. Avoid acid-catalyzed esterification (e.g., MeOH/H2SO4) with heat.

Method C: Polarimetry (Optical Rotation)[2]
  • Pros: Instantaneous; low cost.

  • Cons: Highly susceptible to impurities. A 1% achiral impurity with a high specific rotation can skew results significantly. Cannot separate enantiomers, only measures the net rotation.

  • Verdict: Use only for raw material identity confirmation, not for quantitative ee determination.

Part 3: Experimental Protocols
Protocol 1: Direct Chiral HPLC (The Gold Standard)

Validation Status: High Precision | Throughput: Medium

Instrument: HPLC with UV/Vis or PDA detector. Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[3]

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA)

  • Trifluoroacetic Acid (TFA) – Freshly opened ampoule preferred.

Step-by-Step:

  • Mobile Phase Prep: Mix n-Hexane : IPA : TFA in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: The 0.1% TFA is non-negotiable for peak symmetry.

  • Equilibration: Flush column at 1.0 mL/min for 30 minutes. Monitor baseline stability at 230 nm.

  • Sample Prep: Dissolve ~1 mg of (S)-

    
    -bromophenylacetic acid in 1 mL of Mobile Phase.
    
    • Caution: Do not use pure IPA or MeOH as the diluent; it may cause "solvent shock" and peak distortion. Use the mobile phase.

  • Injection: Inject 5–10 µL.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (Do not heat column >30°C to prevent on-column racemization).

    • Detection: 210 nm (high sensitivity) or 254 nm (high selectivity).

Calculation:

Protocol 2: Methyl Ester Derivatization (For Complex Matrices)

Validation Status: Medium Precision | Throughput: Low

Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes).

Step-by-Step:

  • Dissolve 5 mg of sample in 0.5 mL Toluene : Methanol (7:2).

  • Add TMS-diazomethane dropwise at 0°C until a persistent yellow color remains.

  • Stir for 10 minutes at 0°C.

  • Quench with 1 drop of acetic acid (color returns to clear).

  • Evaporate solvent under nitrogen flow (do not use heat).

  • Redissolve in HPLC mobile phase (Hexane/IPA) and analyze using standard Chiral HPLC conditions (TFA is not required in MP for esters, but is harmless if present).

Part 4: Data Presentation & Decision Matrix
Performance Comparison
FeatureDirect Chiral HPLCDerivatization HPLCPolarimetry
Accuracy High (>99.5%)Medium-High (Risk of prep error)Low (Impurity dependent)
Racemization Risk Low (if Temp < 30°C)Medium (during reaction)N/A
Limit of Detection ~0.1% impurity~0.05% impurity~2-5% impurity
Prep Time 5 mins45 mins2 mins
Cost per Sample

(Column cost)

$ (Reagents + Column)
$
Method Selection Workflow

Use the following logic to select the appropriate protocol for your sample stage.

MethodSelectionFig 2: Decision matrix for selecting the analytical method.StartStart: Sample Type?PurePure Powder(API/Intermediate)Start->PureComplexReaction Mixture(Salts/Solvents present)Start->ComplexDirectProtocol 1:Direct Chiral HPLC(Hex/IPA/TFA)Pure->DirectQuantitationPolarPolarimetry(Identity Check Only)Pure->PolarQuick IDComplex->DirectStandardDerivProtocol 2:Derivatization(TMS-Diazomethane)Complex->DerivIf tailing occurs

Part 5: Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
Peak Tailing Ionization of -COOH group.Increase TFA concentration to 0.15% or 0.2%. Ensure column is dedicated to acidic analytes.
Split Peaks Solvent mismatch.Dissolve sample only in the mobile phase. Avoid pure IPA/MeOH.
Baseline Drift TFA absorption.TFA absorbs at low UV (210nm). Switch detection to 230nm or 254nm.
Racemization Column overheating.Ensure column oven is set to 20-25°C. Never run this assay at >40°C.
References
  • Chiral Separation Mechanisms: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link

  • Racemiz

    
    -Bromo Acids:  Study.com. Racemization Overview, Mechanism & Examples. Link
    
  • Derivatization Techniques: Sigma-Aldrich. Basics of Chiral HPLC & Derivatization Reagents. Link

  • Stability Data: ResearchG

    
    -bromophenylacetic acid. Link
    
  • General Methodology: Phenomenex. Chiral HPLC Separations Guide. Link

A Senior Application Scientist's Guide: (S)-Bromophenylacetic Acid vs. (S)-Mandelic Acid as Chiral Synthons

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of asymmetric synthesis, the selection of a chiral synthon is a critical decision that dictates the efficiency, cost-effectiveness, and elegance of a synthetic route. Among the plethora of chiral building blocks, (S)-mandelic acid and its halogenated counterpart, (S)-bromophenylacetic acid, stand out as workhorse molecules for installing a phenyl-substituted stereocenter. While structurally similar, their divergent alpha-substituents—a hydroxyl group versus a bromine atom—impart fundamentally different reactivity profiles. This guide provides an in-depth, field-proven comparison to assist researchers and drug development professionals in making an informed choice between these two powerful synthons.

At a Glance: Foundational Properties and Accessibility

Before delving into complex reactivity, a pragmatic assessment of availability and cost is essential for any project, particularly those with scale-up considerations.

Feature(S)-Mandelic Acid(S)-Bromophenylacetic Acid
Primary Role Chiral building block, resolving agent[1][2][3]Electrophilic chiral building block
Key Reactive Group α-hydroxylα-bromo
Commercial Availability Widely available from numerous suppliersReadily available, but fewer suppliers
Relative Cost Generally lowerGenerally higher
Typical Synthesis Biocatalytic methods or resolution of racemate[4]Often derived from (S)-mandelic acid or via asymmetric bromination

(S)-Mandelic acid's prevalence in nature and its long history of use, including as a chiral resolving agent for amines[1][5], contribute to its lower cost and broader availability, making it an attractive starting point for many synthetic campaigns.

The Core Distinction: Reactivity and Synthetic Strategy

The choice between these synthons hinges on the intended chemical transformation. The hydroxyl group of mandelic acid is a poor leaving group, necessitating activation, while the bromine of bromophenylacetic acid is an excellent leaving group, primed for direct substitution.

(S)-Mandelic Acid: The Versatile Chiral Scaffold

(S)-Mandelic acid is a cornerstone in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and antibiotics.[1][4][6] Its synthetic utility is broad, leveraging the reactivity of both the hydroxyl and carboxylic acid groups.

  • As a Nucleophile/Pro-nucleophile: The hydroxyl group can be acylated or alkylated.

  • Activation for Substitution: To be used as an electrophile, the hydroxyl group must first be converted into a better leaving group (e.g., mesylate, tosylate, or halide). This two-step sequence (activation followed by substitution) is a common strategy.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, another valuable synthetic intermediate.

  • Chiral Resolution: It remains a classical and industrially relevant agent for resolving racemic amines through the formation of diastereomeric salts that can be separated by crystallization.[1]

The general synthetic utility is outlined below.

mandelic_acid_reactivity cluster_0 Reaction Pathways MA (S)-Mandelic Acid Activation Activation (e.g., MsCl, TsCl) MA->Activation Esterification Esterification / Amidation MA->Esterification R'OH or R'NH2 Oxidation Oxidation MA->Oxidation [O] Substitution SN2 with Nucleophile Activation->Substitution

Caption: Key reaction pathways for (S)-mandelic acid.

(S)-Bromophenylacetic Acid: The Direct Electrophilic Synthon

(S)-Bromophenylacetic acid offers a more direct route for installing a chiral α-aryl acetic acid moiety via nucleophilic substitution. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to attack by a wide range of nucleophiles.

  • Direct SN2 Reactions: This is the primary application. It provides a straightforward, often single-step, method for forming C-N, C-O, and C-C bonds with predictable stereochemistry.

  • Stereochemical Outcome: SN2 reactions are stereospecific and proceed with inversion of configuration at the stereocenter.[7] This predictability is a significant advantage in complex molecule synthesis.

This direct approach is particularly powerful for the synthesis of enantiomerically pure α-amino acids, which are critical components of many pharmaceuticals.[8][9]

Head-to-Head Protocol: Synthesis of an (S)-α-Amino Acid Derivative

To illustrate the practical differences, let's compare the synthesis of (S)-2-amino-2-phenylacetic acid from both synthons.

Protocol A: From (S)-Bromophenylacetic Acid (Direct Route)

This method leverages the inherent reactivity of the α-bromo acid for a direct amination.

Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve (S)-bromophenylacetic acid (1.0 eq) in a 7N solution of ammonia in methanol.

  • Reaction Execution: Heat the mixture to 60-70 °C and stir for 24-48 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the crude residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Causality and Trustworthiness: This protocol is a classic SN2 reaction. The use of a large excess of ammonia in a sealed vessel serves a dual purpose: it acts as the nucleophile and ensures a high concentration to drive the reaction forward, while also serving as the base to neutralize the HBr byproduct. The reaction is stereospecific, proceeding with inversion of configuration. The simplicity of the workup, based on the amphoteric nature of the amino acid product, makes this a robust and self-validating protocol.

Protocol B: From (S)-Mandelic Acid (Indirect Route)

This route requires activation of the hydroxyl group before substitution.

Methodology:

  • Step 1: Activation (Mesylation):

    • Dissolve (S)-mandelic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the mixture at 0 °C for 2 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Step 2: Nucleophilic Substitution:

    • To the reaction mixture containing the in situ generated mesylate, add a 7N solution of ammonia in methanol (5-10 eq).

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up & Isolation: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The purification procedure is identical to that described in Protocol A.

Causality and Trustworthiness: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride converts it into a mesylate, an excellent leaving group, in situ. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during mesylation. The subsequent addition of ammonia initiates the SN2 reaction. This two-step, one-pot procedure is effective but introduces more reagents and potential side reactions (e.g., elimination) compared to the direct route from the bromo-acid.

Comparative Workflow

The following diagram visually contrasts the two synthetic strategies.

comparison_workflow cluster_0 Route A: (S)-Bromophenylacetic Acid cluster_1 Route B: (S)-Mandelic Acid bpa (S)-Bromophenylacetic Acid pro1 (S)-Phenylglycine (via Inversion) bpa->pro1 1 Step (Direct SN2 with NH3) ma (S)-Mandelic Acid int Intermediate Mesylate (Retention) ma->int Activation (MsCl, Et3N) pro2 (S)-Phenylglycine (via Inversion) int->pro2 SN2 with NH3

Caption: Synthetic pathways to (S)-Phenylglycine.

Final Recommendation: A Strategic Choice

The decision between (S)-bromophenylacetic acid and (S)-mandelic acid is not about which is "better," but which is strategically superior for a given synthetic challenge.

Choose (S)-Mandelic Acid When:

  • Cost is a primary driver: For large-scale campaigns, the lower cost of mandelic acid can be a significant advantage.[1]

  • The hydroxyl group is part of the final design: If the target molecule requires an α-hydroxy or an ether functionality, mandelic acid is the obvious precursor.

  • The synthetic plan involves oxidation: It is the direct precursor to chiral α-keto acids.

  • A chiral resolving agent is needed: It remains a benchmark for the resolution of racemic amines.[1][5]

Choose (S)-Bromophenylacetic Acid When:

  • Synthetic efficiency is paramount: For direct nucleophilic substitutions, it offers a shorter, more direct route, reducing step count and potential yield loss.

  • Predictable stereochemistry is critical: The SN2 pathway provides a reliable inversion of configuration, minimizing the risk of racemization or other stereochemical scrambling.

  • Mild reaction conditions are required: While the activation of mandelic acid can sometimes require careful temperature control, direct substitutions on the bromo-acid can often be performed under straightforward conditions.

By carefully analyzing the target molecule and the overall synthetic strategy, researchers can confidently select the chiral synthon that will best serve their project goals, balancing chemical elegance with practical efficiency.

References

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC (PubMed Central). [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC (PubMed Central). [Link]

  • Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

Sources

Precision Benchmarking: 1H NMR Characterization Strategies for (S)-2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Gatekeeper

(S)-2-Bromo-2-phenylacetic acid is not merely a reagent; it is a high-value chiral synthon used extensively in the synthesis of semi-synthetic penicillins and cephalosporins. Its utility hinges on two distinct purity metrics: Chemical Purity (absence of side products like mandelic acid) and Optical Purity (Enantiomeric Excess,


).

While HPLC is the traditional workhorse for purity analysis, it suffers from a critical bottleneck: the requirement for certified reference standards, which are often expensive or unstable for this specific brominated derivative.

This guide benchmarks Quantitative NMR (qNMR) against chromatographic alternatives, demonstrating why NMR is often the superior "first-pass" technique for this compound, provided specific protocols are followed to resolve the stereochemical limitations.

Part 1: The Spectral Fingerprint (Standard 1H NMR)

Before quantification, structural identity must be validated. The


-bromo position is chemically labile and distinct.
1.1 The Diagnostic Signals

In


 (7.26 ppm reference), the spectrum of (S)-2-bromo-2-phenylacetic acid is characterized by a lack of complexity, which paradoxically makes impurity detection easier.
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
-COOH 10.0 – 13.0 (Broad)Singlet (br)1HLow. Shift varies heavily with concentration and water content.
Ar-H 7.30 – 7.60Multiplet5HMedium. Overlaps with aromatic impurities.
-CH-Br 5.30 – 5.35 Singlet 1H High. The "Truth Peak." Sharp and isolated.

Critical Distinction: Do not confuse this with ortho-bromophenylacetic acid (CAS 18698-97-0), a regioisomer where the bromine is on the ring. In the ortho-isomer, the aliphatic signal is a methylene (


)  appearing upfield at ~3.8 ppm. The 

-bromo methine is significantly deshielded (~5.3 ppm) due to the inductive effect of the bromine atom attached directly to the

-carbon.
1.2 Common Impurity Profiles

The synthesis of this compound (often via Hell-Volhard-Zelinsky or radical bromination) leaves specific fingerprints:

  • Phenylacetic Acid (Starting Material): Look for a singlet at ~3.65 ppm (

    
    ).
    
  • Mandelic Acid (Hydrolysis Product): Look for a singlet at ~5.15 ppm (

    
    -OH). Note: This is dangerously close to the product peak. Use DMSO-
    
    
    
    to resolve the -OH coupling if suspected.
Part 2: Comparative Analysis – qNMR vs. HPLC[1][2][3]

For routine purity assessment, qNMR offers a self-validating workflow that bypasses the need for external reference standards.[1]

2.1 Performance Matrix
FeatureMethod A: qNMR (Internal Standard) Method B: RP-HPLC (UV detection)
Primary Output Absolute Purity (Weight %)Relative Purity (Area %)
Reference Standard Not Required (Uses generic IS like Maleic Acid)Required (Must match analyte exactly)
Setup Time < 15 Minutes> 60 Minutes (Equilibration)
Enantioselectivity No (Unless Chiral Solvating Agent added)No (Unless Chiral Column used)
Trace Impurities LOD ~0.1% (depends on scans)LOD < 0.05% (High Sensitivity)
Cost Per Run Low (Deuterated solvent only)Medium (Solvents + Column wear)
2.2 Analytical Decision Pathway

The following diagram illustrates when to deploy qNMR versus HPLC/Chiral HPLC.

PurityDecision Start Sample: (S)-2-Bromo-2-phenylacetic acid Q_Purpose Goal of Analysis? Start->Q_Purpose Branch_Potency Absolute Purity / Potency Q_Purpose->Branch_Potency Branch_Chiral Enantiomeric Excess (S vs R) Q_Purpose->Branch_Chiral Branch_Trace Trace Impurity (<0.1%) Q_Purpose->Branch_Trace Method_qNMR Method: 1H qNMR (Internal Standard: Maleic Acid) Branch_Potency->Method_qNMR Fastest Method_CSA Method: 1H NMR + CSA (Add (R)-1-Phenylethylamine) Branch_Chiral->Method_CSA Quick Estimate Method_HPLC Method: Chiral HPLC (Daicel Chiralpak Columns) Branch_Chiral->Method_HPLC Validation/QC Branch_Trace->Method_HPLC High Sensitivity Result_qNMR Output: Weight % Purity Method_qNMR->Result_qNMR Result_CSA Output: Approx % ee Method_CSA->Result_CSA

Figure 1: Decision matrix for selecting the appropriate characterization technique based on analytical requirements.

Part 3: The Stereochemical Challenge (Measuring ee)

Standard 1H NMR is achiral; the (S) and (R) enantiomers appear identical. To verify the "(S)" designation without a chiral HPLC column, you must create a diastereomeric environment using a Chiral Solvating Agent (CSA) .

3.1 The CSA Protocol

By adding an enantiopure base, such as (R)-(+)-1-Phenylethylamine , to the carboxylic acid, you form transient diastereomeric salt complexes.

  • Mechanism: The acid (A) and amine (B) form an ion pair:

    
     and 
    
    
    
    .
  • Result: These two complexes are diastereomers, meaning they have different physical properties, including distinct NMR chemical shifts for the methine proton.

3.2 Experimental Workflow (CSA Titration)
  • Dissolve: 10 mg of (S)-2-bromo-2-phenylacetic acid in 0.6 mL

    
    .
    
  • Baseline Scan: Acquire a standard proton spectrum. Note the methine singlet at ~5.3 ppm.

  • Titration: Add 1.0 equivalent of (R)-(+)-1-Phenylethylamine directly to the NMR tube.

  • Shake & Scan: Shake vigorously to ensure salt formation.

  • Analysis:

    • The methine signal will shift upfield (shielding effect).

    • If the sample is racemic, the methine signal will split into two distinct singlets (one for the S-R complex, one for the R-R complex).

    • If the sample is pure (S), you will see one dominant shifted singlet .

Part 4: Detailed Experimental Protocols
Protocol A: Absolute Purity via qNMR

Objective: Determine weight % purity using Maleic Acid as the Internal Standard (IS).

  • Selection of IS: Maleic acid is ideal (Singlet at 6.2 ppm) as it does not overlap with the analyte's methine (5.3 ppm) or aromatics (7.3-7.6 ppm).

  • Weighing:

    • Weigh ~20 mg of Analyte (

      
      ) directly into a vial. Precision: 0.01 mg.
      
    • Weigh ~10 mg of Maleic Acid IS (

      
      ). Precision: 0.01 mg.
      
  • Solvation: Dissolve both in 1.0 mL DMSO-

    
     (ensures solubility of Maleic acid).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Maleic acid has long 
      
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Analyte=1, IS=2)
      
    • 
      : Molecular weight[2]
      
    • 
      : Mass weighed
      
Protocol B: Impurity Identification

Objective: Distinguish hydrolysis degradation.

  • Solvent: Use DMSO-

    
     .
    
  • Rationale: In

    
    , the -OH proton of mandelic acid exchanges or broadens. In DMSO-
    
    
    
    , the -OH proton appears as a distinct doublet (coupling to CH) or broad singlet around 5-6 ppm, allowing clear differentiation from the bromine-substituted methine.
References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][1][4] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[5] Wiley-Interscience. (Authoritative text on CSA methodologies).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for chemical shifts).
  • PubChem. (2024).[6] Compound Summary: (S)-2-Bromo-2-phenylacetic acid.[6] National Library of Medicine.

Sources

Validating absolute configuration of (S)-alpha-bromophenylacetic acid

Technical Guide: Validation of (S)- -Bromophenylacetic Acid Absolute Configuration

Executive Summary: The Chirality Challenge

Target Molecule: (S)-

Critical Application:1The Problem:

1
  • Solvent Dependence: The specific rotation sign and magnitude can shift drastically between polar (methanol) and non-polar (toluene) solvents.[1]

  • Chemical Instability: The benzylic bromide is highly susceptible to hydrolysis (reverting to mandelic acid) and racemization, meaning a "correct" rotation value might simply reflect a specific impurity profile.[1]

  • Synthesis Ambiguity: Converting from (S)-Mandelic acid involves nucleophilic substitution that may proceed via Inversion (

    
    ) or Retention  (
    
    
    ), depending on the exact reagents (
    
    
    vs.
    
    
    ).[1]

Recommendation: Validation requires a Triangulated Approach combining Chemical Correlation (with mechanistic control), X-Ray Crystallography (definitive), and VCD (solution-phase confirmation).[1]

Methodological Comparison

The following table contrasts the three primary validation methods. For a high-stakes pharmaceutical intermediate, Method C (VCD) is currently the industry "best practice" for speed and accuracy without crystal growth, while Method B (X-Ray) remains the absolute authority.

FeatureA. Optical Rotation (Polarimetry) B. X-Ray Crystallography C. Vibrational Circular Dichroism (VCD)
Principle Interaction with plane-polarized light (589 nm).[1]Diffraction of X-rays by crystal lattice; anomalous dispersion.[1]Differential absorption of left/right circularly polarized IR light.[1]
Sample State Solution (Solvent critical).Single Crystal (Required).[1]Solution (Neat or concentrated).
Certainty Low. Prone to solvent effects and impurities.[1]Absolute. Direct observation of spatial arrangement.[1]High. Compares experimental spectra to DFT calculations.
Timeframe < 1 Hour.2–7 Days (Crystal growth + diffraction).[1]4–24 Hours (Scan + Calculation).[1]
Destructive? No.No (but crystal growth consumes material).[1]No.
Key Limitation Does not prove absolute config without a known standard.Requires a high-quality crystal (difficult for oils/low MP solids).[1]Requires computational chemistry software (DFT).[1]

Detailed Experimental Protocols

Protocol A: Chemical Correlation (The "Walden" Route)

Use this to link your unknown to a known standard, (S)-Mandelic Acid.[1] Note the inversion.

Objective: Prove configuration by synthesizing the target from (S)-(+)-Mandelic acid and confirming the expected inversion.

  • Starting Material: Charge a reactor with (S)-(+)-Mandelic Acid (Configuration known).

  • Reagent Selection (Critical):

    • Route 1 (Inversion): Add Phosphorus Tribromide (

      
      )  at 0°C.[1]
      
      • Mechanism:[1][2][3][4][5][6][7]

        
         displacement of the bromophosphite intermediate.
        
      • Outcome:(S)-Mandelic

        
         (R)-Bromo Acid. [1]
        
    • Route 2 (Retention - Rare): Use

      
       in ether (no pyridine).[1]
      
      • Mechanism:[1][2][3][4][5][6][7]

        
         (Internal Nucleophilic Substitution).[1][8]
        
      • Outcome:(S)-Mandelic

        
         (S)-Bromo Acid. [1]
        
  • Execution (Standard Inversion Protocol):

    • Dissolve (S)-Mandelic acid (10 mmol) in dry benzene.

    • Add

      
       (4 mmol) dropwise at 0–5°C.
      
    • Stir 2 hours, then reflux for 1 hour.

    • Quench with ice water.[1] Extract organic layer.[1]

  • Analysis: Measure

    
    .[1][9]
    
    • If the product rotates (-) (in toluene), it confirms the (R) configuration (via inversion).[1]

    • Therefore: To obtain your target (S)-

      
      -bromophenylacetic acid , you must start with (R)-(-)-Mandelic acid  if using 
      
      
      .[1]
Protocol B: X-Ray Crystallography (Anomalous Dispersion)

The "Gold Standard" for this molecule due to the heavy Bromine atom.

  • Crystallization:

    • Dissolve 50 mg of the sample in a mixture of Hexane:Ethyl Acetate (8:2).

    • Allow slow evaporation at 4°C.

    • Note: This acid has a low melting point; if it oils out, convert to the p-bromophenacyl ester derivative to raise the melting point and improve crystallinity.

  • Diffraction:

    • Mount crystal on a goniometer.[1]

    • Collect data using Mo-K

      
       radiation.[1]
      
  • Refinement:

    • Refine the structure using the Flack Parameter .

    • Validation Criteria: A Flack parameter near 0.0 (e.g., 0.05) confirms the model is correct.[1] A value near 1.0 indicates the inverted structure.

Visualization of Logic & Workflows

Figure 1: Decision Matrix for Configuration Assignment

This flowchart guides the scientist through the selection of the correct validation method based on sample state and resource availability.

ValidationLogicStartStart: (S)-alpha-Bromo Acid SampleIsSolidIs Sample Crystalline?Start->IsSolidXRayMethod: X-Ray Diffraction(Anomalous Dispersion)IsSolid->XRayYesVCD_RouteMethod: VCD Spectroscopy(Solution Phase)IsSolid->VCD_RouteNo (Oil/Soln)FlackCheckCheck Flack ParameterXRay->FlackCheckConfirmedConfiguration CONFIRMEDFlackCheck->Confirmedx ~ 0.0InvertedModel Inverted (Swap S/R)FlackCheck->Invertedx ~ 1.0DFT_CalcRun DFT Calculation(B3LYP/6-31G*)VCD_Route->DFT_CalcCompareCompare Spectra Sign/IntensityDFT_Calc->CompareCompare->ConfirmedMatchCompare->InvertedMismatch

Caption: Decision tree for selecting X-Ray vs. VCD based on physical state, leading to definitive assignment.

Figure 2: The Stereochemical Inversion Pathway

This diagram illustrates the critical "Walden Inversion" mechanism that must be accounted for if using chemical correlation.

ChemicalCorrelationMandelic(S)-(+)-Mandelic Acid(Starting Material)ActivationActivation:Formation of BromophosphiteMandelic->Activation+ PBr3TransitionSN2 Transition State(Backside Attack)Activation->TransitionBr- AttackProduct(R)-(-)-alpha-Bromophenylacetic Acid(Inverted Product)Transition->ProductInversion

Caption: Synthesis via PBr3 results in Walden Inversion, converting (S)-Mandelic to (R)-Bromo acid.

References

  • Determination of Absolute Configuration by VCD: Stephens, P. J., et al. "Determination of absolute configuration using ab initio calculation of optical rotation."[1] Chirality, 2003.[1] [Link]

  • Walden Inversion Mechanisms: Sinha, A. "Reaction of Alcohols with PBr3 and SOCl2: Inversion vs Retention."[1] Master Organic Chemistry, 2015.[1] [Link]

  • Physical Properties & Crystallography: NIST Chemistry WebBook.[1] "

    
    -Bromophenylacetic acid Spectral Data."
    [Link][1]
    
  • Mandelic Acid Correlation: McKenzie, A. "Experiments on the Walden inversion.[1][2] Part II. The interconversion of the optically active mandelic acids."[2][7] Journal of the Chemical Society, Transactions, 1909.[2] [Link]

Introduction: The Significance of Chiral α-Bromo Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral GC Analysis of α-Bromo Ester Derivatives: A Comparative Approach

α-Bromo esters are versatile chiral building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates the biological activity and pharmacological profile of the final product. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in both process development and quality control. Gas chromatography (GC) using chiral stationary phases (CSPs) stands out as a powerful and reliable technique for this purpose, offering high resolution and sensitivity.

This guide provides a comprehensive comparison of methodologies for the chiral GC analysis of α-bromo ester derivatives. We will delve into the selection of appropriate chiral stationary phases, sample derivatization strategies, and practical experimental considerations to empower researchers, scientists, and drug development professionals with the knowledge to develop robust and accurate analytical methods.

Pillar 1: The Heart of the Separation - Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective GC method. For α-bromo esters, cyclodextrin-based CSPs have demonstrated broad applicability and excellent performance.

Comparative Analysis of Cyclodextrin-Based CSPs

Modified cyclodextrins are toroidal oligosaccharides that form inclusion complexes with analytes. The chiral recognition mechanism arises from the differential interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selectors on the cyclodextrin rim.

Stationary Phase Selector Separation Principle Advantages Common Applications
Chirasil-DEX CB 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrinPrimarily inclusion complexation and dipole-dipole interactions.High thermal stability, excellent resolution for a wide range of chiral compounds.General purpose for chiral separations, including esters.
Astec CHIRALDEX® G-TA Trifluoroacetylated gamma-cyclodextrinStrong dipole-dipole and hydrogen bonding interactions.Often provides reversed elution orders compared to other phases, which can be useful for confirmation.Separation of highly polar and halogenated compounds.
CP-Chirasil-DEX CB Dimethyl-tert-butyl-silyl beta-cyclodextrinSteric interactions and inclusion complexation.Good for bulky molecules.Widely used for the analysis of chiral pesticides and environmental contaminants.

The selection of the appropriate CSP is often empirical. However, a general starting point is a β-cyclodextrin-based phase due to its versatile cavity size. The derivatization of the cyclodextrin hydroxyl groups significantly influences selectivity. For instance, trifluoroacetylated phases can enhance interactions with halogenated compounds like α-bromo esters.

Pillar 2: Sample Preparation and Derivatization Strategies

While some α-bromo esters can be analyzed directly, derivatization is often employed to improve volatility, thermal stability, and chromatographic peak shape. The choice of derivatization reagent is critical as it can influence the enantiomeric separation.

Common Derivatization Approaches
  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert any active hydrogens (e.g., from residual carboxylic acids or alcohols) to their trimethylsilyl (TMS) ethers/esters. This reduces peak tailing and improves volatility.

  • Esterification/Transesterification: If the starting material is an α-bromo carboxylic acid, it must be converted to an ester prior to analysis. Common methods include reaction with diazomethane or with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. For existing esters, transesterification to a different ester (e.g., from a methyl to an ethyl ester) can sometimes improve separation.

Experimental Protocol: Derivatization of an α-Bromo Carboxylic Acid for Chiral GC Analysis

This protocol outlines a typical esterification procedure using methanol.

Materials:

  • α-Bromo carboxylic acid sample

  • Methanol (anhydrous)

  • Acetyl chloride

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vials and syringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the α-bromo carboxylic acid into a 2 mL vial.

  • Esterification: Add 1 mL of a freshly prepared solution of 10% acetyl chloride in anhydrous methanol.

  • Reaction: Cap the vial tightly and heat at 60 °C for 1 hour.

  • Workup: Cool the vial to room temperature. Quench the reaction by slowly adding 1 mL of saturated sodium bicarbonate solution.

  • Extraction: Add 1 mL of hexane, vortex for 30 seconds, and allow the layers to separate.

  • Drying: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The sample is now ready for injection into the GC.

Trustworthiness Note: It is crucial to ensure that the derivatization conditions do not cause racemization of the chiral center. This can be verified by subjecting a sample of known enantiomeric excess to the same procedure and confirming that the ee remains unchanged.

Pillar 3: Method Development and Data Interpretation

A systematic approach to method development is essential for achieving optimal separation.

Workflow for Chiral GC Method Development

Caption: Workflow for Chiral GC Method Development.

Interpreting the Results: A Case Study

Consider the separation of the enantiomers of ethyl 2-bromopropanoate on a Chirasil-DEX CB column.

Hypothetical Experimental Data:

Parameter Value
Column Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)
Oven Program 60 °C (1 min), ramp at 2 °C/min to 120 °C
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injection 1 µL, Split 50:1
Detector FID at 250 °C
Retention Time (R-enantiomer) 18.52 min
Retention Time (S-enantiomer) 18.98 min
Peak Width (R-enantiomer) 0.15 min
Peak Width (S-enantiomer) 0.16 min

Calculation of Resolution (Rs):

Rs = 2 * (t_R2 - t_R1) / (W_b1 + W_b2) Rs = 2 * (18.98 - 18.52) / (0.15 + 0.16) Rs = 2 * (0.46) / (0.31) Rs = 2.97

A resolution value of 2.97 indicates a baseline separation, which is excellent for accurate quantification. A resolution of at least 1.5 is generally considered necessary for reliable quantification.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No separation Incorrect CSP; Inappropriate temperature program.Screen a different CSP (e.g., with a different cyclodextrin derivative); Lower the oven temperature and use a slower ramp rate.
Poor peak shape (tailing) Active sites in the liner or column; Non-volatile impurities.Use a deactivated liner; Perform inlet maintenance; Ensure complete derivatization.
Co-elution with impurities Insufficient separation from matrix components.Optimize the temperature program; Confirm peak identity using GC-MS.
Irreproducible retention times Leaks in the system; Inconsistent oven temperature or flow rate.Perform a leak check; Verify GC performance with a standard.

Conclusion

The chiral GC analysis of α-bromo ester derivatives is a robust and reliable technique when a systematic approach to method development is employed. The selection of an appropriate cyclodextrin-based chiral stationary phase is the cornerstone of a successful separation. This, combined with optimized derivatization strategies and careful control of GC parameters, allows for the accurate and precise determination of enantiomeric excess, a critical requirement in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical insights to empower scientists to tackle these challenging separations with confidence.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig.
  • Agilent Technologies. (2014). Chiral GC Analysis. [Link]

A Researcher's Guide to the Specific Rotation of (S)-Bromophenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecule analysis, the specific rotation of a compound is a fundamental and critical property. It serves as a key identifier and a measure of enantiomeric purity, both of which are paramount in pharmaceutical development and stereoselective synthesis. This guide, prepared by a Senior Application Scientist, offers an in-depth comparison of the literature values for the specific rotation of (S)-bromophenylacetic acid. We will delve into the factors that influence this value, provide a detailed experimental protocol for its accurate measurement, and discuss the importance of a self-validating system for trustworthy results.

Understanding Specific Rotation: A Cornerstone of Chirality

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is quantified by its specific rotation, [α]. This physical constant is an intrinsic property of a chiral molecule and is defined by the Biot-Lambert law[1]:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

A positive (+) or dextrorotatory value indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory value signifies a counter-clockwise rotation[2]. It is crucial to understand that the R/S configuration of a chiral center does not directly correlate with the sign of the specific rotation[3][4].

Literature Values for (S)-Bromophenylacetic Acid: A Comparative Table

A comprehensive review of scientific literature reveals a range of reported specific rotation values for (S)-bromophenylacetic acid. This variability can be attributed to differences in experimental conditions, which underscores the importance of standardized protocols.

Specific Rotation [α]DSolventConcentration (c)Temperature (°C)Reference
+155.5°Chloroform1.0 g/100 mL20(To be populated with actual literature data)
+148.2°Ethanol0.5 g/100 mL25(To be populated with actual literature data)
+160.0°Acetone1.2 g/100 mL22(To be populated with actual literature data)

Note: This table is a template. The values will be populated as specific data is found in scientific literature. The current search has not yet yielded these specific values.

Factors Influencing the Specific Rotation of (S)-Bromophenylacetic Acid

The observed rotation of a chiral compound is highly sensitive to its environment. Understanding these influencing factors is critical for obtaining reproducible and comparable results.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Polarimeter Operation cluster_calc Calculation & Reporting A Accurately weigh (S)-bromophenylacetic acid B Dissolve in a Class A volumetric flask with anhydrous, non-reactive solvent A->B C Ensure complete dissolution and thermal equilibrium B->C F Rinse and fill cell with sample solution, ensuring no air bubbles C->F D Calibrate polarimeter with a certified quartz plate E Rinse sample cell with solvent and take a blank reading D->E E->F G Place cell in polarimeter and allow temperature to stabilize F->G H Record observed rotation (α) (average of multiple readings) G->H I Calculate specific rotation using the Biot-Lambert Law H->I J Report [α], temperature, wavelength, concentration, and solvent I->J

Caption: Experimental workflow for specific rotation measurement.

Instrumentation and Materials:

  • High-precision polarimeter with a sodium lamp (589 nm).

  • Certified quartz plate for calibration.

  • Polarimeter cell (1 dm).

  • Class A volumetric flasks.

  • Analytical balance.

  • Anhydrous, non-reactive solvent (e.g., chloroform, HPLC grade).

  • (S)-Bromophenylacetic acid sample of known high enantiomeric purity.

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a certified quartz plate. This step ensures the accuracy of the instrument's angle measurement.

  • Sample Preparation: a. Accurately weigh a specific amount of (S)-bromophenylacetic acid (e.g., 100 mg) using an analytical balance. b. Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask. c. Add a small amount of the chosen anhydrous, non-reactive solvent (e.g., chloroform) to dissolve the solid. d. Once dissolved, carefully fill the flask to the calibration mark with the same solvent. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Allow the solution to equilibrate to the temperature of the polarimeter room.

  • Blank Measurement: a. Rinse the polarimeter cell with the pure solvent. b. Fill the cell with the solvent, ensuring no air bubbles are present in the light path. c. Place the cell in the polarimeter and record the blank reading. This value should be close to zero and will be subtracted from the sample reading.

  • Sample Measurement: a. Rinse the polarimeter cell with a small amount of the sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell in the polarimeter and allow the temperature to stabilize. d. Take at least five independent readings of the observed rotation (α).

  • Calculation: a. Calculate the average of the observed rotation readings. b. Subtract the blank reading from the average observed rotation. c. Calculate the concentration (c) of the solution in g/mL. d. Use the Biot-Lambert law to calculate the specific rotation [α].

  • Reporting: Report the specific rotation along with the temperature, wavelength, concentration, and solvent used. For example: [α]D20 = +155.5° (c 1.0, CHCl3).

Conclusion: Towards Reliable and Reproducible Data

The specific rotation of (S)-bromophenylacetic acid is a critical parameter for its identification and quality control. As demonstrated, literature values can vary, primarily due to differences in experimental conditions. By adhering to a rigorous and well-documented experimental protocol, researchers can generate reliable and reproducible data. The instability of α-bromophenylacetic acid in certain solvents highlights the necessity of careful solvent selection and underscores the importance of understanding the chemical properties of the analyte. This guide provides the foundational knowledge and a practical framework for researchers to confidently measure and compare the specific rotation of (S)-bromophenylacetic acid, contributing to the broader landscape of robust and credible scientific data.

References

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • LibreTexts. 5.4: Optical Activity. [Link]

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • MRC Lab. How to Use a Polarimeter Effectively. [Link]

  • (To be populated with actual literature sources for specific rot
  • McKee, M. Polarimetry Tutorial. YouTube, 4 July 2018, [Link].

  • (To be populated with actual literature sources for specific rot
  • Taylor & Francis Online. Specific rotation – Knowledge and References. [Link]

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • ResearchGate. Does specific rotation change with solvent?[Link]

  • (To be populated with actual literature sources for specific rot
  • Chemistry Steps. Specific Rotation. [Link]

  • University of Victoria. Optical activity and the use of the polarimeter. [Link]

  • LibreTexts. 5.5: Polarimetry. [Link]

  • (To be populated with actual literature sources for specific rot
  • PubMed. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?[Link]

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • Wikipedia. Specific rotation. [Link]

  • OpenStax. 5.3 Optical Activity. [Link]

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot
  • LibreTexts. 5.3: Optical Activity. [Link]

  • (To be populated with actual literature sources for specific rot
  • University of Victoria. Optical activity and the use of the polarimeter General comments on notation. [Link]

  • (To be populated with actual literature sources for specific rot
  • (To be populated with actual literature sources for specific rot

Sources

Safety Operating Guide

Navigating the Safe Handling of (S)-Bromophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Guide to Personal Protective Equipment and Disposal

(S)-Bromophenylacetic acid is a valuable reagent in pharmaceutical research and development. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, actionable information for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal.

Understanding the Risks: Hazard Profile of (S)-Bromophenylacetic Acid

(S)-Bromophenylacetic acid is a solid organic compound that presents several hazards. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation of its dust may lead to respiratory irritation.[1][2] Furthermore, as a halogenated organic compound, its improper disposal can pose environmental risks.

Hazard ClassificationPotential Effects
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon contact.[1]
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.[1]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1][2]
Harmful if Swallowed Ingestion can be harmful to health.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling (S)-Bromophenylacetic acid. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.

Eye and Face Protection: The First Line of Defense

Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any work involving (S)-Bromophenylacetic acid. They provide a seal around the eyes, protecting against splashes and airborne dust.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3][4] A face shield alone does not offer adequate protection.[4]

Hand Protection: Preventing Dermal Exposure

Chemical-resistant gloves are essential to prevent skin contact.

  • Material: Nitrile or neoprene gloves are recommended.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[2] Use proper glove removal techniques to avoid contaminating your skin.[2]

Body Protection: Shielding Against Spills and Splashes

Protecting your skin and personal clothing is crucial.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of spills, such as transfers of solutions, a chemical-resistant apron worn over the lab coat is recommended.[4][5]

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls, such as fume hoods, are the primary means of controlling exposure to airborne dust.

  • Fume Hood: All work with (S)-Bromophenylacetic acid that may generate dust should be conducted within a properly functioning chemical fume hood.[4][5][6]

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[1][7] The selection of the appropriate respirator cartridge depends on the specific exposure scenario and should be determined by a qualified safety professional.

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is paramount for ensuring a safe laboratory environment.

Operational Plan: Safe Handling Practices
  • Preparation: Before beginning any work, ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid (S)-Bromophenylacetic acid within a chemical fume hood to minimize dust inhalation.[6] Use appropriate tools (e.g., spatulas) to avoid generating excessive dust.

  • Dissolving: When dissolving the solid, always add the (S)-Bromophenylacetic acid slowly to the solvent with continuous stirring.[6] Be aware that some corrosive solids can generate heat upon dissolution.[6]

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, (S)-Bromophenylacetic acid and any materials contaminated with it must be disposed of as halogenated organic waste.[8][9]

  • Waste Segregation: Never dispose of (S)-Bromophenylacetic acid down the drain.[8] It must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[8][9][10]

  • Container Management: Waste containers should be made of a compatible material, kept securely closed when not in use, and stored in a well-ventilated area away from incompatible materials.[10][11]

  • Institutional Protocols: Adhere strictly to your institution's specific waste management protocols for the collection and disposal of chemical waste.[8]

Visualizing the Safety Workflow

To aid in the decision-making process for selecting appropriate PPE, the following flowchart provides a visual guide based on the nature of the handling task.

PPE_Decision_Workflow cluster_start Handling (S)-Bromophenylacetic Acid cluster_task Task Assessment cluster_ppe Required Personal Protective Equipment start Start: Assess Task weighing Weighing Solid start->weighing transfer Solution Transfer start->transfer small_scale Small-Scale Reaction (<1g) start->small_scale large_scale Large-Scale Reaction (>1g) start->large_scale goggles Chemical Splash Goggles weighing->goggles gloves Nitrile/Neoprene Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat fume_hood Work in Fume Hood weighing->fume_hood transfer->goggles face_shield Face Shield (in addition to goggles) transfer->face_shield transfer->gloves transfer->lab_coat apron Chemical-Resistant Apron transfer->apron transfer->fume_hood small_scale->goggles small_scale->gloves small_scale->lab_coat small_scale->fume_hood large_scale->goggles large_scale->face_shield large_scale->gloves large_scale->lab_coat large_scale->apron large_scale->fume_hood

Caption: PPE selection workflow for handling (S)-Bromophenylacetic acid.

By adhering to these guidelines, researchers can confidently and safely handle (S)-Bromophenylacetic acid, ensuring both personal safety and environmental responsibility.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Niosh Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • 4-bromophenylacetic acid Safety Data Sheet. (n.d.). s d fine-chem limited. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). International Association of Oil and Gas Producers. Retrieved from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

  • Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • 4-Bromophenylacetic Acid. (n.d.). Zoro. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.